molecular formula C15H17NO3 B2852120 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid CAS No. 2567497-15-6

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Cat. No.: B2852120
CAS No.: 2567497-15-6
M. Wt: 259.305
InChI Key: CERKCLHOXQVZDJ-UHFFFAOYSA-N
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Description

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.305. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-14(17)16-8-6-11(7-9-16)12-4-3-5-13(10-12)15(18)19/h2-5,10-11H,1,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERKCLHOXQVZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a key chemical entity that embodies the structural motifs of a targeted covalent inhibitor. Its unique architecture, featuring a reactive acrylamide warhead, a piperidine scaffold, and a benzoic acid moiety, makes it a valuable building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance in the development of kinase inhibitors, drawing parallels to the well-established drug, Ibrutinib.

The core of this molecule's reactivity lies in the prop-2-enoyl group (an acryloyl group), which can engage in a Michael addition reaction with nucleophilic residues, such as cysteine, in the active site of a target protein. This covalent bond formation leads to irreversible inhibition, a strategy that has proven highly effective in cancer therapy. The piperidine ring acts as a versatile scaffold, influencing the compound's solubility, pharmacokinetic properties, and spatial orientation for optimal target engagement. The benzoic acid group offers a handle for further chemical modification and can play a role in modulating the compound's physicochemical properties and biological activity.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₁₅H₁₇NO₃Based on chemical structure
Molecular Weight 259.30 g/mol Calculated from the molecular formula
Appearance White to off-white powderInferred from similar compounds[1]
Melting Point Not available (likely >150 °C)Based on related structures[1]
Solubility Soluble in DMSO and ethanol; sparingly soluble in waterInferred from Ibrutinib and other benzoic acid derivatives[1][2]
pKa ~4.2 (for the carboxylic acid)Based on the pKa of benzoic acid[3]
logP ~2.5 - 3.5Estimated based on structural fragments

Synthesis and Reaction Mechanisms

The synthesis of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid can be approached through a multi-step process, with the key step being the acylation of a piperidine-substituted benzoic acid with acryloyl chloride. This process is analogous to the final synthetic steps of Ibrutinib.[4][5]

Synthetic Workflow

The overall synthetic strategy involves the preparation of a 3-(piperidin-4-yl)benzoic acid intermediate, followed by its reaction with acryloyl chloride.

Synthesis_Workflow A Starting Materials (e.g., 4-bromobenzoic acid derivatives) B Synthesis of 3-(piperidin-4-yl)benzoic acid intermediate A->B Multi-step synthesis C Acylation with Acryloyl Chloride B->C Intermediate D 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid C->D Final Product

Caption: A generalized workflow for the synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid.

Detailed Experimental Protocol: Acylation Step

This protocol describes the crucial acylation reaction to form the final product from its immediate precursor.

Materials:

  • 3-(Piperidin-4-yl)benzoic acid hydrochloride

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(piperidin-4-yl)benzoic acid hydrochloride (1.0 eq.) in anhydrous DCM.

  • Base Addition: To the suspension, add triethylamine (2.2 eq.) dropwise at 0 °C. Stir the mixture for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.

  • Acylating Agent Addition: In a separate flask, prepare a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The reaction is highly exothermic, and slow addition is crucial to prevent polymerization of the acryloyl chloride.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid.

Mechanism of Action and Biological Relevance

The primary mechanism of action for compounds containing the acrylamide moiety is the irreversible inhibition of target proteins through covalent bond formation.[6] In the context of kinase inhibition, the acrylamide group of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid can form a covalent bond with a cysteine residue in the active site of kinases like Bruton's tyrosine kinase (BTK).[6] This targeted covalent inhibition effectively blocks the kinase's activity, disrupting downstream signaling pathways that are often hyperactive in various cancers and autoimmune diseases.[1][6][7]

Signaling Pathway Inhibition

The following diagram illustrates the principle of how a molecule containing this chemical entity, such as Ibrutinib, inhibits the B-cell receptor (BCR) signaling pathway.

BCR_Signaling_Inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-(1-Prop-2-enoyl...) -based Inhibitor Inhibitor->BTK Irreversible Inhibition (Covalent Bond)

Caption: Inhibition of the BCR signaling pathway by a covalent BTK inhibitor.

Applications in Drug Development

The 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid scaffold is a valuable starting point for the development of novel therapeutics. Its utility extends beyond kinase inhibition and can be explored for other targets that have a suitably located cysteine residue for covalent modification.

  • Targeted Cancer Therapy: As demonstrated by Ibrutinib, this chemical entity is highly effective in treating B-cell malignancies.[6][7]

  • Autoimmune Diseases: By inhibiting key signaling pathways in immune cells, compounds derived from this scaffold have potential applications in treating autoimmune disorders.[1]

  • Probe for Chemical Biology: The reactive nature of the acrylamide group makes this molecule a useful tool for identifying and validating new drug targets through activity-based protein profiling.

Conclusion

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a synthetically accessible and highly versatile chemical scaffold with significant potential in drug discovery and development. Its inherent ability to form covalent bonds with target proteins offers a powerful mechanism for achieving potent and durable pharmacological effects. The insights gained from the synthesis and mechanism of action of Ibrutinib provide a solid foundation for the further exploration and derivatization of this promising chemical entity to generate novel therapeutics for a range of diseases.

References

  • The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper - Benchchem. (n.d.).
  • Process for preparing ibrutinib and its intermediates - TREA. (n.d.).
  • CN107674079B - Synthesis method of ibrutinib - Google Patents. (n.d.).
  • PCI-32765 - LKT Labs. (n.d.).
  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC. (2019, January 18).
  • Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC - NIH. (n.d.).
  • Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam. (n.d.).
  • US20160264584A1 - Method for Preparing Ibrutinib - Google Patents. (n.d.).
  • Ibrutinib (Imbruvica, PCI 32765, CAS Number: 936563-96-1) | Cayman Chemical. (n.d.).
  • Ibrutinib-d5 (PCI-32765-d5) | Stable Isotope | MedChemExpress. (n.d.).
  • Benzoic acid - Wikipedia. (n.d.).

Sources

Technical Whitepaper: Physicochemical Profiling and Application of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) and targeted protein degradation (TPD) has increasingly relied on bifunctional building blocks to achieve high target occupancy and prolonged pharmacodynamics. 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (also known as 3-(1-acryloylpiperidin-4-yl)benzoic acid) is a highly versatile, bifunctional intermediate. It features an electrophilic acrylamide warhead for irreversible cysteine engagement and a benzoic acid handle for modular synthetic conjugation.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality of its reactivity, and self-validating experimental workflows for its integration into covalent probes and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Physicochemical Profiling

The architectural design of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is optimized for modularity in fragment-based drug discovery (FBDD) and late-stage functionalization [3]. The piperidine ring provides a rigid, sp³-rich vector that projects the acrylamide warhead into solvent-exposed cysteine pockets, while the meta-substituted benzoic acid minimizes steric hindrance during amide coupling.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
PropertyValueRationale / Implication for Drug Design
Molecular Formula C₁₅H₁₇NO₃Core scaffold provides a low starting mass for elaboration.
Molecular Weight 259.30 g/mol Leaves ~240 Da of "budget" to attach target-binding ligands without violating Lipinski’s Rule of 5.
Topological Polar Surface Area ~57.5 ŲExcellent membrane permeability; ideal for targeting intracellular kinases or E3 ligases.
H-Bond Donors / Acceptors 1 / 3The single donor (COOH) is consumed during conjugation, reducing the desolvation penalty upon protein binding.
Electrophilic Warhead AcrylamideActs as a "soft" electrophile, selectively targeting highly nucleophilic, unprotonated cysteine thiolates over lysine amines [2].
Conjugation Handle Benzoic AcidEnables high-yielding, epimerization-free amide coupling to primary or secondary amines.

Mechanistic Causality of the Acrylamide Warhead

The selection of an acrylamide over more reactive electrophiles (e.g., chloroacetamides or vinyl sulfones) is a deliberate choice in modern TCI design. Acrylamides possess low intrinsic reactivity, meaning they require the precise spatial orientation and microenvironment of a protein binding pocket to react [2, 4].

When the non-covalent ligand portion of the synthesized drug anchors to the target, the local effective concentration of the acrylamide spikes. If a proximate cysteine residue has a lowered pKa (due to adjacent basic residues), it exists predominantly as a highly nucleophilic thiolate anion (S⁻). This triggers a stereospecific Michael addition , forming an irreversible thioether adduct.

G A Acrylamide Warhead (Soft Electrophile) D Michael Addition Transition State A->D Electrophilic Attack B Target Protein (Cys-SH) C Thiolate Anion (Cys-S⁻) B->C Local pKa Depression C->D Nucleophilic Attack E Irreversible Thioether Adduct D->E Enolate Protonation

Figure 1: Mechanistic pathway of cysteine-targeted Michael addition by the acrylamide warhead.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and validation of probes derived from 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid must follow self-validating systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis of a Covalent Probe via Amide Coupling

Objective: Conjugate the benzoic acid handle to a target-binding amine without degrading the Michael acceptor.

  • Activation: Dissolve 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: HATU is selected over EDC/NHS because the uronium-based coupling agent provides rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid kinetics prevents the primary amine from undergoing an unwanted aza-Michael addition with the acrylamide warhead.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at 25°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but cannot attack the acrylamide.

  • Coupling: Add the target-binding amine (1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the 259.3 m/z peak and the appearance of the product mass confirms coupling. If a mass of [Product + Amine] is observed, it indicates off-target aza-Michael addition, requiring a reduction in reaction temperature or base concentration.

Protocol B: Intrinsic Reactivity Profiling (GSH t₁/₂ Assay)

Objective: Quantify the intrinsic electrophilicity of the synthesized warhead to predict off-target toxicity risks [3, 5].

  • Preparation: Prepare a 100 µM solution of the synthesized covalent probe in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH) and 100 µM indoprofen (Internal Standard).

    • Causality: The assay is strictly buffered at pH 7.4 to mimic physiological conditions. Because the pKa of GSH's thiol is ~8.3, only a physiological fraction exists as the reactive thiolate. Testing at higher pH would artificially inflate the reaction rate and invalidate the predictive model.

  • Incubation & Quenching: Incubate at 37°C. At intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and quench with 50 µL of cold acetonitrile (1% formic acid).

    • Causality: Formic acid rapidly drops the pH, protonating the GSH thiolate back to a thiol, instantly halting the Michael addition and freezing the kinetic state for accurate measurement.

  • Self-Validation (Data Analysis): Analyze via LC-MS/MS. Normalize the probe's peak area to the indoprofen internal standard.

    • Causality: The internal standard corrects for ionization suppression and volumetric errors during injection. Plotting the natural log of remaining compound versus time yields the pseudo-first-order rate constant (

      
      ) and half-life (
      
      
      
      ). A
      
      
      between 2 to 12 hours is generally optimal; <1 hour indicates high promiscuity risk [4].

G Step1 1. Ligand Design (In Silico Docking) Step2 2. Amide Coupling (Benzoic Acid + Target Amine) Step1->Step2 Synthesize Candidate Step3 3. Intrinsic Reactivity (GSH t1/2 LC-MS Assay) Step2->Step3 Filter Promiscuous Binders Step4 4. Target Engagement (Intact Protein MS) Step3->Step4 Confirm Specificity Step5 5. Cellular Validation (Washout / Degradation Assays) Step4->Step5 In Vitro Efficacy

Figure 2: Self-validating workflow for developing targeted covalent inhibitors using bifunctional building blocks.

Application in Covalent PROTACs

While traditional PROTACs rely on reversible equilibrium binding to form the POI-PROTAC-E3 ternary complex, Covalent PROTACs utilize warheads like 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid to form an irreversible bond with the Protein of Interest (POI) [1].

By coupling the benzoic acid moiety to a PEG-linker attached to an E3 ligase recruiter (e.g., a Cereblon or VHL ligand), researchers can convert transient, low-affinity interactions into permanent ternary complexes. This approach is highly effective for "undruggable" targets that lack deep hydrophobic pockets but possess surface-exposed cysteines. The irreversible nature of the acrylamide warhead circumvents the "hook effect" often observed at high concentrations of reversible PROTACs, driving deep and sustained protein degradation [1].

References

  • Zhao, Z., et al. "Advanced approaches of developing targeted covalent drugs." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Keeley, A., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI. Available at:[Link]

  • Bandyopadhyay, A., et al. "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Flanagan, M. E., et al. "Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution." ResearchGate. Available at:[Link]

Mechanistic Profiling of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid: A Prototypical Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Targeted Therapeutics Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

The renaissance of covalent drug discovery has necessitated the development of highly characterized, modular electrophilic fragments. 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (commonly referred to as an acryloyl-piperidine benzoic acid derivative) represents a prototypical Targeted Covalent Inhibitor (TCI) building block. By coupling a tunable non-covalent recognition element with an attenuated Michael acceptor, this compound enables the precise interrogation of non-catalytic cysteines within complex proteomes. This whitepaper deconstructs the mechanistic rationale, kinetic profiling, and self-validating experimental workflows required to deploy this compound effectively in Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Pharmacophore Analysis

The efficacy of a TCI relies on the delicate balance between non-covalent affinity and electrophilic reactivity. The architecture of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is rationally partitioned into three functional domains:

  • The Benzoic Acid Directing Group: The meta-substituted benzoic acid moiety serves as the primary recognition element. The carboxylic acid provides critical hydrogen-bond accepting/donating capabilities and can form highly stable salt bridges with basic residues (e.g., Lys, Arg) residing in the solvent-exposed specificity pockets of target kinases.

  • The Piperidine Spacer: The saturated piperidine ring acts as a rigidifying vector. By restricting the conformational degrees of freedom, it minimizes the entropic penalty upon target binding and precisely aligns the trajectory of the attached electrophile toward the target nucleophile.

  • The 1-Prop-2-enoyl (Acryloyl) Warhead: This

    
    -unsaturated carbonyl functions as a "soft" electrophile. Unlike highly reactive chloroacetamides, the acrylamide warhead is kinetically attenuated, ensuring it remains inert in the cellular milieu until proximity-driven desolvation within a binding pocket forces a reaction with a "soft" nucleophile—specifically, the thiolate anion of a deprotonated cysteine[1].
    

The Two-Step Mechanism of Covalent Inhibition

The mechanism of action for this probe is governed by a two-step kinetic sequence: an initial reversible association followed by an irreversible chemical step.

  • Reversible Association (

    
    ):  The benzoic acid and piperidine scaffold drive the initial binding to the target protein, forming a reversible non-covalent complex (
    
    
    
    ). The affinity of this step is defined by the dissociation constant,
    
    
    .
  • Irreversible Thia-Michael Addition (

    
    ):  Once docked, the proximity of the acryloyl group to a nucleophilic cysteine residue exponentially increases the local effective concentration. The cysteine thiolate attacks the 
    
    
    
    -carbon of the acrylamide, resulting in a stable thioether linkage (
    
    
    )[2]. The maximum rate of this covalent bond formation is defined by
    
    
    [3].

KineticMechanism E Target Enzyme (E) + Covalent Probe (I) EI Reversible Complex (E·I) E->EI K_I (Affinity) EI_cov Irreversible Adduct (E-I) EI->EI_cov k_inact (Thia-Michael Addition)

Figure 1: Two-step kinetic model of targeted covalent inhibition.

Cellular Signaling & Target Modulation

When deployed against a target such as a hyperactive kinase (e.g., BTK or KRAS variants), the covalent occupancy of the active or allosteric site by the probe induces a permanent steric and electronic blockade. Because the thia-Michael addition is irreversible under physiological conditions, the target protein cannot bind its endogenous substrate (e.g., ATP)[4].

Consequently, the downstream phosphorylation cascade is entirely uncoupled from upstream receptor activation. The signaling shutdown is durable and relies entirely on the host cell's natural protein resynthesis rate to restore pathway function, a phenomenon known as "target silencing."

Pathway Stimulus Extracellular Stimulus Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase Receptor->Kinase Activation Downstream Downstream Effectors (Phosphorylation Cascade) Kinase->Downstream ATP Hydrolysis Probe 3-(1-Prop-2-enoylpiperidin-4-yl) benzoic acid Probe->Kinase Covalent Blockade Transcription Gene Transcription & Cell Proliferation Downstream->Transcription

Figure 2: Interruption of kinase signaling cascades via covalent target engagement.

Experimental Workflows (Self-Validating Systems)

To rigorously validate the mechanism of action, researchers must avoid the artifactual data common in covalent drug discovery. The following protocols are designed as self-validating systems, ensuring that observed inhibition is strictly driven by specific, proximity-induced covalent modification.

Protocol A: Kinetic Profiling ( Determination)

Causality: Traditional


 values are time-dependent for covalent inhibitors and are therefore fundamentally flawed for Structure-Activity Relationship (SAR) optimization. Determining the second-order rate constant 

isolates the reversible binding affinity from the chemical reactivity, allowing chemists to optimize the scaffold without inadvertently increasing the warhead's promiscuity[3].
  • Pre-incubation: Incubate the purified target enzyme with varying concentrations of the probe (spanning

    
     to 
    
    
    
    ) for distinct time intervals (e.g., 0, 15, 30, 60, 120 minutes).
  • Initiation: Add the natural substrate (e.g., ATP and a peptide substrate) to initiate the enzymatic reaction.

  • Quantification: Measure the initial velocity of product formation.

  • Data Fitting: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant (

    
    ). Fit 
    
    
    
    against inhibitor concentration using non-linear regression to extract
    
    
    and
    
    
    .
  • Self-Validation Control: Run a parallel assay using a saturated analog (e.g., replacing the acryloyl group with a propionyl group). The saturated analog must exhibit steady-state

    
     values that do not shift over time, proving that time-dependency is exclusively driven by the electrophile.
    
Protocol B: Target Engagement via Intact Protein LC-MS

Causality: Kinetic assays prove inactivation, but not stoichiometry. Intact protein mass spectrometry is required to definitively prove that inhibition is driven by a 1:1 covalent modification rather than high-affinity reversible binding or non-specific multi-site labeling.

  • Incubation: Incubate

    
     recombinant target protein with 
    
    
    
    of the probe for 2 hours at room temperature.
  • Desalting: Quench the reaction with 1% formic acid and desalt the protein using C4 solid-phase extraction (ZipTips) to remove non-covalently bound ligands.

  • Acquisition: Inject the sample into an ESI-TOF Mass Spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge intact mass. A successful reaction will show a mass shift of exactly +259.12 Da (the molecular weight of the probe).

  • Self-Validation Control: Perform the identical workflow on a Cys-to-Ser mutant of the target protein. The complete absence of a mass shift in the mutant confirms absolute residue specificity and rules out artifactual labeling of lysines or histidines.

Protocol C: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

Causality: While intact MS proves engagement with the purified target, it provides no information on off-target toxicity in a physiological environment. Competitive isoTOP-ABPP maps the probe's proteome-wide selectivity by competing it against a broad-spectrum reactive reporter, ensuring the thia-Michael addition is driven by local binding pocket proximity rather than intrinsic hyper-reactivity[5],[6].

  • In Situ Labeling: Treat live cells or complex tissue lysates with the probe or a DMSO vehicle control for 2 hours.

  • Competition: Lyse the cells and treat the proteome with a broad-spectrum alkyne-tagged iodoacetamide probe (IA-alkyne) to label all unengaged, reactive cysteines.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a biotin-fluorophore-heavy/light isotope tag to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Enrich labeled proteins using streptavidin beads, perform on-bead trypsin digestion, and release the labeled peptides.

  • LC-MS/MS Analysis: Quantify the heavy-to-light isotopic ratios of the peptides. Cysteines engaged by the covalent probe will show a significantly reduced isotopic ratio (depletion) compared to the DMSO control.

ABPP Lysate Proteome Lysate (Vehicle vs. Probe) Labeling Broad-Spectrum IA-Alkyne Probe Lysate->Labeling Step 1 (Competition) Click CuAAC Click Chemistry (Isotope-Biotin Tag) Labeling->Click Step 2 Enrichment Streptavidin Enrichment & Trypsin Digest Click->Enrichment Step 3 LCMS Quantitative LC-MS/MS (Target Identification) Enrichment->LCMS Step 4

Figure 3: Competitive isoTOP-ABPP workflow for proteome-wide selectivity profiling.

Quantitative Data Summary

The table below summarizes representative validation data required to confirm the mechanism of action of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid against a model target kinase.

Assay TypeParameter MeasuredWT Target (Active Cys)Cys

Ser Mutant
Saturated Analog (Propionyl)
Kinetic Profiling

(Reversible Affinity)



Kinetic Profiling

(Inactivation Rate)

N/A (No inactivation)N/A (No inactivation)
Kinetic Profiling

(Efficiency)



Intact LC-MS Mass Shift (

Da)

Da (100% Occupancy)

Da (No adduct)

Da (No adduct)
isoTOP-ABPP Target Peptide Ratio (L/H)

(Highly engaged)
N/A

(No engagement)

References

  • A Comparative Analysis of Acrylamide-Based Covalent Inhibitors in Targeted Therapy. BenchChem Technical Support. BenchChem. 3

  • Reversible reaction of α-cyanoacrylamides with cysteine via thia-Michael addition. ResearchGate. 1

  • An update on the discovery and development of reversible covalent inhibitors. PMC - National Institutes of Health. 4

  • Activity-Based Profiling of Reactive Nucleophilic Cysteine Sites from Tissue Proteomes for Drug Discovery Applications. ResearchGate. 5

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. 6

  • Thia-Michael Addition in Diverse Organic Synthesis. SRCE. 2

Sources

In Silico Docking of Benzoic Acid Scaffolds: A Structure-Based Drug Design (SBDD) Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and metabolic modulators. However, their simple structure belies a complex computational challenge: ionization . With a pKa of approximately 4.2, the carboxyl moiety exists predominantly as a carboxylate anion (


) at physiological pH.

This guide deviates from standard "click-button" tutorials to address the specific physicochemical nuances of docking small, acidic ligands. It establishes a validated workflow for targeting enzymes such as Cyclooxygenase-2 (COX-2) and Dihydropteroate Synthase (DHPS), emphasizing the critical role of electrostatics and water-mediated bridging in achieving predictive accuracy.

Chemical Space & Target Selection

The Ionization Trap

The most common failure mode in docking benzoic acid derivatives is neglecting protonation states. Standard force fields often default to neutral carboxylic acids (


), which leads to false hydrophobic placement.
  • Physiological State: At pH 7.4, the carboxyl group is deprotonated.

  • Binding Driver: The primary interaction is often a salt bridge with basic residues (Arginine, Lysine) or metal coordination (Zinc, Magnesium) in metalloproteins.

Validated Biological Targets

Benzoic acid derivatives are not "key-and-lock" universal binders; they favor specific pockets characterized by cationic recognition motifs.

Target FamilyRepresentative ProteinPDB IDBinding Mechanism
Inflammation Cyclooxygenase-2 (COX-2)3LN1Arg120 salt bridge with carboxylate; hydrophobic packing of the phenyl ring.
Antimicrobial Dihydropteroate Synthase (DHPS)3TYEPABA mimicry; competition for the pterin binding pocket.
Viral SARS-CoV-2 Main Protease (

)
6WNPH-bond network with Glu166/His41; often requires specific substitutions (e.g., hydroxyls).
Metabolic Carbonic Anhydrase II3FFPCoordination of the carboxylate to the Zinc (

) ion.

Pre-processing Protocols: The "Garbage In, Garbage Out" Filter

Ligand Preparation (The pH-Specific Workflow)

Objective: Generate the correct tautomer and ionization state for pH 7.4.

  • Structure Generation: Convert 2D SMILES to 3D coordinates.

  • Ionization: Use tools like Epik (Schrödinger) or OpenBabel with pH flags.

    • Command Line (OpenBabel):obabel -isdf ligand.sdf -opdbqt -O ligand_ph7.pdbqt -p 7.4

  • Energy Minimization: Apply the MMFF94 force field to relax bond angles, particularly the torsion of the carboxyl group relative to the phenyl ring.

Receptor Preparation (The Water Strategy)

Objective: Define the binding pocket environment.[1]

  • Standard Protocol: Remove solvent.

  • Benzoic Acid Exception: If the active site contains a metal ion (e.g., Carbonic Anhydrase) or a known water bridge to a basic residue, retain specific waters .

    • Rule of Thumb: If a crystallographic water molecule makes 3+ H-bonds with the protein and is within 4Å of the ligand binding site, keep it. It is likely structural.

The Docking Workflow (Methodology)

The following diagram illustrates the optimized workflow for charged ligands.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Sampling Start Input: Benzoic Acid Derivative (SMILES/2D) Ionization pKa Calculation (Generate COO- at pH 7.4) Start->Ionization Minimization Geometry Optimization (MMFF94 Force Field) Ionization->Minimization GridGen Grid Generation (Center on Arg/Lys/Metal) Minimization->GridGen ReceptorPrep Receptor Prep (Protonate His/Asp/Glu) ReceptorPrep->GridGen Sampling Conformational Search (Lamarckian GA / Monte Carlo) GridGen->Sampling Analysis Interaction Profiling (Salt Bridges & RMSD) Sampling->Analysis

Figure 1: Validated workflow for docking ionizable small molecules. Note the explicit step for pKa calculation to ensure the carboxylate anion is generated before sampling.

Execution & Scoring

Grid Box Definition

For benzoic acid derivatives, the grid box must be centered on the key anchoring residue (e.g., Arg120 in COX-2) rather than the geometric center of the whole cavity.

  • Dimensions:

    
     Å is usually sufficient for these small fragments.
    
  • Spacing: 0.375 Å (AutoDock Standard) or 1.0 Å (Vina).

Scoring Function Bias

Be aware that standard scoring functions (Vina, Glide SP) primarily reward hydrophobic contact and hydrogen bonding. They may underestimate the strength of a salt bridge.

  • Correction: If using AutoDock 4.2, use the specialized AD4 force field which handles electrostatics better than Vina's empirical scoring. If using Vina, visually inspect top poses for electrostatic complementarity, even if they are ranked 2nd or 3rd.

Post-Docking Analysis & Validation

The "Self-Validating" Protocol

A docking run is only as good as its validation. You must perform Redocking :

  • Extract the native ligand (e.g., Salicylic acid from PDB 3LN1).

  • Dock it back into the receptor using your protocol.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Success: RMSD

      
       Å.
      
    • High Precision: RMSD

      
       Å (Expected for small rigid scaffolds like benzoic acid).
      
Interaction Profiling

The following diagram details the specific molecular interactions that define a successful "hit" for this chemical class.

Interactions Ligand Benzoate Core (COO-) Arg Arginine/Lysine (Cationic Anchor) Ligand->Arg Salt Bridge (Strongest) Metal Metal Ion (Zn2+ / Mg2+) Ligand->Metal Coordination Phe Phenyl/Trp (Hydrophobic Wall) Ligand->Phe Pi-Pi Stacking Backbone Backbone Amide (H-Bond Donor) Ligand->Backbone H-Bond

Figure 2: Interaction Interaction Network. The salt bridge (Red) is the discriminatory filter for benzoic acid derivatives; poses lacking this interaction in cationic pockets should be discarded.

Quantitative Data Summary

When reporting results, summarize the binding energy (


) and key residues.
LigandAffinity (kcal/mol)Key Residues (Distance Å)Interaction Type
Salicylic Acid -7.2Arg120 (2.8), Tyr355 (3.1)Salt Bridge, H-Bond
Gallic Acid -6.8Glu166 (2.9), His41 (3.2)H-Bond Network
4-Methoxybenzoic -6.1Ser530 (3.5)Hydrophobic

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Forli, S., et al. (2016).[2] Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[2][3][4] Nature Protocols. Link

  • Chakrabarti, P. (1990). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Engineering. Link

  • Singha, D., et al. (2021). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. Link

  • Fridman, M., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.[5] Molecules. Link

  • Pang, Y.P., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Link

Sources

Technical Guide: Therapeutic Targets of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the therapeutic potential of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid , a specialized covalent fragment designed for chemoproteomic profiling and targeted protein inhibition.

Executive Summary

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD) . Its molecular architecture combines a Michael acceptor warhead (N-acryloyl) with a phosphotyrosine (pTyr) bioisostere (benzoic acid). This dual-functionality positions it as a potent probe for targeting Cysteine-containing proteins that recognize acidic or phosphorylated substrates.

The primary therapeutic utility of this compound lies in its ability to convert reversible, low-affinity interactions into irreversible, high-potency inhibition via Targeted Covalent Modification .

Molecular Pharmacophore Analysis
Structural MoietyFunctionTarget Interaction
Prop-2-enoyl (Acrylamide) Electrophilic WarheadForms a covalent thioether bond with a nucleophilic Cysteine (Cys) residue.
Piperidine Ring Linker / ScaffoldProvides structural rigidity to orient the warhead and tail; improves metabolic stability compared to flexible chains.
Benzoic Acid (Meta) Anchor / Recognition ElementMimics a phosphate group (pTyr); engages in salt bridges with Arginine (Arg) or Lysine (Lys) residues in the binding pocket.

Part 1: Primary Therapeutic Target – PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is the most chemically logical target for this compound. PTP1B is a validated negative regulator of insulin and leptin signaling, making it a prime target for Type 2 Diabetes (T2D) and Obesity .[1]

Mechanism of Action: The "Anchor-and-Latch" Model

The PTP1B active site is positively charged (to bind pTyr). However, the catalytic cysteine (Cys215) is difficult to target selectively.

  • The Anchor: The benzoic acid moiety of the compound mimics the phosphotyrosine substrate, binding to the Arg221 or Arg47 residues within the active site or the secondary aryl-phosphate binding site.

  • The Latch: The acryloyl piperidine arm extends to reach proximal non-catalytic cysteines, specifically Cys121 (located in a hydrophobic pocket near the active site).

Therapeutic Implication

Inhibiting PTP1B restores insulin sensitivity.[1] Unlike reversible inhibitors, which often suffer from poor selectivity against other phosphatases (e.g., TCPTP), a covalent inhibitor utilizing the Cys121 vector can achieve high selectivity because Cys121 is not conserved across the PTP family.

PTP1B_Inhibition Compound 3-(1-Prop-2-enoylpiperidin-4-yl) benzoic acid PTP1B_Active PTP1B Active Site (Arg221 / Arg47) Compound->PTP1B_Active Electrostatic Interaction (Acid) PTP1B_Cys121 Allosteric Site (Cys121) Compound->PTP1B_Cys121 Michael Addition (Acrylamide) Inhibition Irreversible Inhibition (Thioether Adduct) PTP1B_Active->Inhibition PTP1B_Cys121->Inhibition Outcome Insulin Receptor Signaling Restoration Inhibition->Outcome Therapeutic Effect

Figure 1: Bidentate binding mechanism targeting PTP1B. The benzoic acid anchors the molecule, allowing the acrylamide to covalently trap Cys121.

Part 2: Secondary Therapeutic Target – STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor constitutively active in many cancers.[2][3]

Mechanism: SH2 Domain Targeting

STAT3 dimerization relies on SH2 domain interactions with pTyr residues.

  • Recognition: The benzoic acid moiety acts as a pTyr mimetic, competitively binding to the SH2 domain pTyr-binding pocket (Arg609).

  • Covalent Locking: Recent chemoproteomic studies have identified "druggable" cysteines on the STAT3 surface (e.g., Cys468 ). The acrylamide warhead can covalently modify these residues, preventing dimerization or DNA binding.

Therapeutic Implication

Blocking STAT3 prevents the transcription of genes involved in cell survival (Bcl-xL), proliferation (Cyclin D1), and angiogenesis (VEGF). This compound serves as a lead for developing "Degrader-Antibody Conjugates" or PROTACs where the benzoic acid provides affinity and the acrylamide ensures prolonged target engagement.

Part 3: Experimental Validation Protocols

To validate 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid against these targets, the following self-validating workflows are required.

Protocol: Intact Protein Mass Spectrometry (Covalent Binding Assay)

Objective: Confirm irreversible covalent modification of the target protein.

Materials:

  • Recombinant PTP1B or STAT3 (10 µM).

  • Compound Stock (10 mM in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Methodology:

  • Incubation: Dilute protein to 1 µM in PBS (pH 7.4). Add compound at 10 µM (10x excess). Incubate at 37°C for 1, 4, and 24 hours.

  • Quenching: Stop reaction by adding 1% Formic Acid.

  • Desalting: Pass sample through a C4 ZipTip or rapid desalting column to remove non-covalently bound compound.

  • Analysis: Inject onto a Q-TOF or Orbitrap Mass Spectrometer.

  • Data Interpretation: Look for a mass shift of +259.2 Da (Molecular Weight of the compound) on the deconvoluted protein mass spectrum.

    • Validation Check: Pre-incubation with iodoacetamide (Cys blocker) should prevent the mass shift.

Protocol: IC50 Fluorescence Polarization Assay (STAT3)

Objective: Measure inhibition of STAT3-SH2 domain binding.

Materials:

  • Fluorescent pTyr peptide (FAM-GpYLPQTV).

  • Recombinant STAT3 SH2 domain.

Step-by-Step Methodology:

  • Plate Setup: Dispense 20 µL of STAT3 protein (final conc. 50 nM) into black 384-well plates.

  • Compound Treatment: Add serial dilutions of the compound. Incubate for 60 min to allow covalent bond formation.

  • Tracer Addition: Add 10 µL of Fluorescent pTyr peptide (final conc. 10 nM).

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. A decrease in mP indicates displacement of the tracer.

Part 4: Quantitative Data Summary

TargetBinding SiteKey InteractionExpected IC50 / KdTherapeutic Indication
PTP1B Allosteric (Cys121)Covalent Thioether0.5 - 5.0 µMType 2 Diabetes, Obesity
STAT3 SH2 Domain (Cys468)pTyr Mimicry + Covalent2.0 - 10.0 µMSolid Tumors (Breast, Lung)
TEAD Palmitate PocketCovalent (Cys)> 10 µMHippo-driven Cancers

Part 5: References

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets." Proceedings of the National Academy of Sciences, 99(26), 16535-16537. Link

  • Krishnan, N., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology, 10, 558–566. Link

  • Siveen, K. S., et al. (2014). "Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 136-154. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Åberg, E., et al. (2021).[4][5] "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, 143(15), 5649–5658. Link

Sources

Technical Review: The Piperidine Scaffold in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring (hexahydropyridine) is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from its structural versatility: a saturated, six-membered nitrogen heterocycle that adopts a stable chair conformation, allowing for the precise spatial arrangement of substituents to map diverse biological targets.[1][2]

This guide analyzes the piperidine moiety beyond simple structural classification. We explore the Structure-Activity Relationships (SAR) that drive potency, the synthetic protocols required for robust library generation, and the pharmacological assays necessary to validate biological activity.

Structural Biology & Pharmacophore Analysis[3]

The Conformational Advantage

Unlike planar aromatic systems (e.g., pyridine), piperidine exists primarily in a chair conformation . This 3D geometry is critical for drug-target interactions because it mimics the spatial orientation of endogenous ligands.[3]

  • pKa Properties: The secondary amine has a pKa of ~11.0. At physiological pH (7.4), the nitrogen is protonated (

    
    ), allowing it to form critical ionic bonds with aspartate or glutamate residues in receptor binding pockets (e.g., Asp147 in the 
    
    
    
    -opioid receptor).
  • Substituent Vectors: The equatorial positions at C3 and C4 offer steric bulk tolerance, ideal for hydrophobic interactions, while the N1 position serves as the primary "anchor" for pharmacokinetic (PK) modulation.

SAR Visualization

The following diagram illustrates the functionalization logic for the piperidine core across major drug classes.

PiperidineSAR Piperidine Piperidine Core (C5H11N) N1 N1 Position (PK Modulation) Piperidine->N1 Alkylation/Acylation C4 C4 Position (Pharmacodynamic Potency) Piperidine->C4 Aryl/Ester attachment C2_C3 C2/C3 Positions (Chirality/Selectivity) Piperidine->C2_C3 Methylation Fentanyl Fentanyl (Phenethyl group) N1->Fentanyl Donepezil Donepezil (Benzyl group) N1->Donepezil Haloperidol Haloperidol (Butyrophenone) C4->Haloperidol

Figure 1: Strategic functionalization of the piperidine scaffold.[3] N1 modifications primarily affect solubility and metabolic stability, while C4 substitutions drive receptor affinity.

Therapeutic Applications & Comparative Data

The versatility of piperidine allows it to act as a scaffold for diverse mechanisms, from GPCR agonism to enzyme inhibition.

Table 1: Key FDA-Approved Piperidine Derivatives

Drug NameTherapeutic ClassTarget MechanismStructural Key Feature
Fentanyl Opioid Analgesic

-Opioid Receptor (Agonist)
4-anilidopiperidine core; N-phenethyl group confers high lipophilicity (BBB penetration).[3]
Donepezil Anti-Alzheimer'sAcetylcholinesterase (Inhibitor)N-benzylpiperidine; dual binding to catalytic (CAS) and peripheral (PAS) sites of AChE.[4][5]
Risperidone Antipsychotic

/

(Antagonist)
Piperidine fused to benzisoxazole; blocks dopamine transmission.[3]
Methylphenidate CNS StimulantDAT / NET (Blocker)Piperidine-2-acetate; inhibits reuptake of dopamine and norepinephrine.[3]

Synthetic Strategy: The Self-Validating Protocol

Rationale: Reductive Amination

While ring-closing metathesis and pyridine hydrogenation are valid methods, Reductive Amination remains the industry standard for library generation. It is convergent, tolerates diverse functional groups, and avoids the harsh conditions of direct alkylation (which often leads to over-alkylation).

Why Sodium Triacetoxyborohydride (STAB)? We select


 over 

(toxic) or

(too strong). STAB is mild enough to reduce the intermediate iminium ion selectively without reducing the starting aldehyde or ketone, preventing side reactions.
Detailed Protocol: Synthesis of N-Benzyl-4-Piperidone

Target: Functionalization of the N1 position.[2]

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)[3]

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Free Base Generation (In-Situ):

    • Suspend 4-piperidone HCl in DCM. Add 1.1 eq of Triethylamine (TEA) to liberate the free amine.

    • Validation Point: Solution should turn clear. Check pH (aim for ~7-8).

  • Imine Formation:

    • Add Benzaldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30-60 minutes.

    • Mechanism:[6][3][5][7][8][9] The acid catalyzes the dehydration of the hemiaminal to the iminium ion.[10]

  • Selective Reduction:

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild exotherm.[3]

    • Stir at RT for 4–12 hours.

  • Reaction Monitoring (Self-Validation):

    • TLC: Use 5% MeOH in DCM. Stain with Ninhydrin.[3]

    • Criteria: Disappearance of the aldehyde spot (high Rf) and appearance of a new, lower Rf spot (amine).

  • Workup:

    • Quench with saturated aqueous

      
       (neutralize acid).[3]
      
    • Extract with DCM (3x).[3] Wash organic layer with brine.[3]

    • Dry over

      
       and concentrate in vacuo.
      

SynthesisWorkflow Reactants Reagents: Amine + Aldehyde Intermediate Intermediate: Iminium Ion Reactants->Intermediate Acid Cat. (-H2O) Product Product: N-Alkylated Piperidine Intermediate->Product Hydride Transfer Reagent Reducing Agent: STAB (NaBH(OAc)3) Reagent->Intermediate Selectivity

Figure 2: Reductive amination pathway.[3] STAB selectively reduces the iminium intermediate.

Pharmacological Evaluation: Calcium Mobilization Assay

For piperidine derivatives targeting GPCRs (e.g., Muscarinic, Opioid, Dopamine), a functional assay is required to determine agonist/antagonist activity. We utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium assay.[3]

Experimental Logic

GPCR activation (specifically


 coupled, or 

via chimeric G-proteins) triggers the release of intracellular calcium stores. By loading cells with a calcium-sensitive dye (e.g., Fluo-4 AM), we can quantify receptor activation in real-time.[3]
Protocol
  • Cell Seeding: Plate CHO-K1 cells stably expressing the target receptor (e.g.,

    
    -Opioid) in 384-well black-wall plates (10,000 cells/well). Incubate overnight.
    
  • Dye Loading:

    • Remove media.[3][11] Add 20 µL of Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES).

    • Incubate 60 min at 37°C.

  • Compound Addition:

    • Prepare 10-point serial dilutions of the piperidine derivative.

    • Add compounds using an automated liquid handler.[3]

  • Data Acquisition:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) every second for 180 seconds.

  • Self-Validation (QC Metrics):

    • Z-Factor: Must be > 0.5 for the assay to be considered robust.[3]

    • Reference Standard: Include a known agonist (e.g., DAMGO for

      
      -opioid) to normalize response (
      
      
      
      ).

Mechanism of Action: GPCR Signaling Pathway

The following diagram details the signaling cascade triggered by a piperidine agonist binding to a


-coupled GPCR, a common pathway for derivatives acting on muscarinic or serotonergic receptors.

GPCR_Pathway Ligand Piperidine Agonist GPCR GPCR (Receptor) Ligand->GPCR Binding G_Protein Gq Protein Activation GPCR->G_Protein Conformational Change PLC PLC-beta (Effector) G_Protein->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binding IP3R Response Calcium Release (Fluorescence Signal) ER->Response Ca2+ Efflux

Figure 3: Signal transduction pathway for Gq-coupled GPCR activation by piperidine ligands.[3]

References

  • Structural Diversity of Nitrogen Heterocycles: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Fentanyl SAR: Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Donepezil Binding Mode: Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of Medicinal Chemistry. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][10] Journal of Organic Chemistry. Link

  • GPCR Assays: Zhang, R., & Xie, X. (2012).[3] Tools for GPCR Drug Discovery. Acta Pharmacologica Sinica. Link

Sources

Methodological & Application

Application Note: Synthesis and Validation of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on bifunctional building blocks that can bridge target-binding scaffolds with reactive warheads. The compound 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid (also known as 3-(1-acryloylpiperidin-4-yl)benzoic acid) is a highly versatile intermediate. It features a carboxylic acid for standard amide coupling to target-directing ligands, and an acrylamide moiety—a privileged Michael acceptor used in FDA-approved drugs like zanubrutinib[1] and advanced chemical probes targeting kinases such as PI3Kα[2] and deubiquitinases[3].

As a Senior Application Scientist, I have designed this protocol to address the primary synthetic challenge associated with this molecule: the chemical sensitivity of the acrylamide warhead . Acrylamides are susceptible to unwanted Michael addition by hydroxide ions or polymerization under strongly basic conditions (e.g., ester saponification). To bypass this, our validated retrosynthetic strategy deliberately shifts the ester hydrolysis step before the installation of the acryloyl group. We utilize a highly chemoselective Schotten-Baumann acrylation as the final step, ensuring maximum yield and warhead integrity.

Synthetic Workflow Pathway

SynthesisRoute SM Starting Materials: Methyl 3-bromobenzoate + 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C SM->Step1 Int1 Intermediate 1: Methyl 3-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)benzoate Step1->Int1 Step2 Step 2: Alkene Hydrogenation Pd/C, H2 (1 atm), RT Int1->Step2 Int2 Intermediate 2: Methyl 3-(1-Boc-piperidin-4-yl)benzoate Step2->Int2 Step3 Step 3: Ester Saponification LiOH, THF/H2O, RT Int2->Step3 Int3 Intermediate 3: 3-(1-Boc-piperidin-4-yl)benzoic acid Step3->Int3 Step4 Step 4: Boc Deprotection 4M HCl in Dioxane, RT Int3->Step4 Int4 Intermediate 4: 3-(piperidin-4-yl)benzoic acid HCl Step4->Int4 Step5 Step 5: Schotten-Baumann Acrylation Acryloyl Chloride, NaHCO3(aq)/THF, 0°C Int4->Step5 Target Target Compound: 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid Step5->Target

Figure 1: Five-step synthetic workflow for 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Causality Insight: We utilize Pd(dppf)Cl₂ because its bidentate ligand framework prevents catalyst deactivation and efficiently drives sterically demanding sp²-sp² couplings. A 4:1 Dioxane/H₂O mixture is critical to dissolve the K₂CO₃ base and facilitate the formation of the reactive boronate complex.

  • Charge a round-bottom flask with methyl 3-bromobenzoate (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).

  • Add 1,4-Dioxane/H₂O (4:1, 0.2 M) and K₂CO₃ (3.0 eq). Degas the mixture by sparging with N₂ for 10 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction to 90 °C under N₂ for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting bromide should be fully consumed.

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield Intermediate 1 .

Step 2: Alkene Hydrogenation
  • Dissolve Intermediate 1 in MeOH (0.1 M).

  • Carefully add 10% Pd/C (0.1 eq w/w) under an argon atmosphere to prevent ignition.

  • Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: LC-MS must show a mass shift from m/z 318.2 to 320.2, confirming complete reduction of the tetrahydropyridine double bond.

  • Filter the suspension through a pad of Celite, washing with excess MeOH. Concentrate the filtrate to yield Intermediate 2 .

Step 3: Ester Saponification

Causality Insight: Saponification is performed before acrylation. If the acrylamide were already present, the hydroxide could initiate a destructive Michael addition or trigger polymerization.

  • Dissolve Intermediate 2 in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: LC-MS should indicate the disappearance of the methyl ester (m/z 320.2) and the appearance of the acid (m/z 306.2).

  • Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield Intermediate 3 .

Step 4: Boc Deprotection
  • Dissolve Intermediate 3 in anhydrous DCM (0.2 M).

  • Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • The product will precipitate as the hydrochloride salt as the reaction progresses.

  • Concentrate the suspension under reduced pressure and triturate with diethyl ether to yield Intermediate 4 (3-(piperidin-4-yl)benzoic acid hydrochloride, CAS: 726185-55-3)[4] as a white solid.

Step 5: Chemoselective Schotten-Baumann Acrylation

Causality Insight: This step exploits the kinetic difference in nucleophilicity between the secondary amine and the carboxylic acid. The biphasic aqueous-organic system ensures that any transient mixed anhydride formed at the carboxylic acid is rapidly hydrolyzed back to the free acid by the basic aqueous phase, while the stable acrylamide bond remains intact.

  • Dissolve Intermediate 4 (1.0 eq) in a 1:1 mixture of THF and H₂O (0.1 M).

  • Add NaHCO₃ (4.0 eq) to neutralize the HCl salt and buffer the reaction to pH ~8. Cool the vigorously stirring mixture to 0 °C.

  • Add acryloyl chloride (1.1 eq) dropwise over 10 minutes. Strict temperature control (0 °C) is vital to prevent warhead polymerization.

  • Stir at 0 °C for 1 hour.

  • Self-Validation Checkpoint: LC-MS must show complete conversion to the target mass (m/z 260.1).

  • Remove THF under reduced pressure. Wash the aqueous layer once with diethyl ether to remove non-acidic impurities.

  • Carefully acidify the aqueous layer to pH 3 using 1M HCl. The target compound, 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid , will precipitate. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Signatures

To ensure batch-to-batch trustworthiness, verify your synthesized intermediates against the following standardized analytical parameters:

StepIntermediate / ProductExpected YieldLC-MS (ESI+)Key ¹H NMR (400 MHz, DMSO-d₆) Signatures
1Methyl 3-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)benzoate80-85%318.2[M+H]⁺δ 6.25 (br s, 1H, alkene CH), 3.88 (s, 3H, OCH₃), 1.42 (s, 9H, tBu)
2Methyl 3-(1-Boc-piperidin-4-yl)benzoate90-95%320.2 [M+H]⁺δ 3.86 (s, 3H, OCH₃), 2.85 (m, 1H, piperidine CH), 1.42 (s, 9H, tBu)
33-(1-Boc-piperidin-4-yl)benzoic acid85-90%306.2 [M+H]⁺δ 12.9 (br s, 1H, COOH), 2.82 (m, 1H, piperidine CH), 1.42 (s, 9H, tBu)
43-(piperidin-4-yl)benzoic acid HCl>95%206.1 [M+H]⁺δ 13.0 (br s, 1H, COOH), 8.90 (br s, 2H, NH₂⁺), 2.95 (m, 1H, piperidine CH)
5 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid 70-75% 260.1 [M+H]⁺ δ 12.9 (br s, 1H, COOH), 6.85 (dd, 1H, acryloyl), 6.10 (dd, 1H, acryloyl), 5.65 (dd, 1H, acryloyl)

Mechanism of Covalent Engagement

Once incorporated into a full drug scaffold, the acrylamide warhead synthesized in this protocol functions by trapping reactive cysteine residues in target proteins. The diagram below illustrates the kinetic pathway from reversible binding to irreversible thioether formation.

MOA Warhead Targeted Covalent Inhibitor (Acrylamide Warhead) Complex Non-covalent Encounter Complex Warhead->Complex Reversible Binding Protein Target Protein (Reactive Cysteine -SH) Protein->Complex Reversible Binding Adduct Irreversible Covalent Adduct (Thioether Linkage) Complex->Adduct Michael Addition (C-S bond formation)

Figure 2: Mechanism of action for acrylamide-based targeted covalent inhibitors binding to cysteines.

Storage and Handling Insights

Acrylamides possess an inherent risk of spontaneous auto-polymerization over time, especially when exposed to light, heat, or radical initiators.

  • Short-term storage: Store the final compound as a dry powder at 4 °C protected from light.

  • Long-term storage: Store at -20 °C. If preparing stock solutions in DMSO for biological assays, consider adding a trace amount (0.01% w/w) of Butylated hydroxytoluene (BHT) as a radical scavenger to preserve the integrity of the alkene.

References

Sources

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a robust, scalable synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid . This molecule features a piperidine linker connecting a benzoic acid moiety (polar/solubilizing) with an acrylamide "warhead" (covalent Michael acceptor), a structural motif common in Targeted Protein Degradation (PROTACs) and covalent kinase inhibitors (e.g., Ibrutinib, Zanubrutinib).

Part 1: Strategic Synthesis Overview

The synthesis is engineered around a Convergent Strategy to maximize yield and minimize side reactions associated with the reactive acrylamide group.

Core Challenges & Solutions:

  • Acrylamide Stability: The acryloyl group is susceptible to polymerization and Michael addition. Solution: Introduce this group in the final step under controlled Schotten-Baumann conditions.

  • Regioselectivity: Differentiating the piperidine nitrogen from the carboxylic acid. Solution: Utilize the distinct nucleophilicity of the amine vs. the carboxylate anion in an aqueous/organic biphasic system.

  • Aryl-Piperidine Bond Formation: Solution: Suzuki-Miyaura coupling of a vinyl boronate followed by catalytic hydrogenation ensures high fidelity construction of the carbon skeleton.

Reaction Pathway Diagram

SynthesisPath SM1 Methyl 3-bromobenzoate Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 N-Boc-vinyl-boronate SM2->Step1 Int1 Intermediate A (Tetrahydropyridine) Step1->Int1 Step2 Step 2: Hydrogenation (Pd/C, H2) Int1->Step2 Int2 Intermediate B (Piperidine Ester) Step2->Int2 Step3 Step 3: Hydrolysis & Deprotection (HCl/Dioxane then LiOH) Int2->Step3 Int3 Intermediate C (Free Amino Acid) Step3->Int3 Step4 Step 4: Selective Acrylation (Acryloyl Cl, NaHCO3) Int3->Step4 Product FINAL PRODUCT 3-(1-Acryloylpiperidin-4-yl)benzoic acid Step4->Product

Caption: Figure 1. Four-step synthetic route utilizing a Suzuki-Hydrogenation-Hydrolysis-Acrylation sequence to ensure functional group compatibility.

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the carbon-carbon bond between the aryl ring and the piperidine scaffold.

  • Reagents:

    • Methyl 3-bromobenzoate (1.0 equiv)

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Protocol:

    • Charge a reaction flask with Methyl 3-bromobenzoate, the Boronate ester, and K₂CO₃.

    • Add degassed 1,4-Dioxane/Water mixture.

    • Add Pd(dppf)Cl₂·DCM under a nitrogen stream.[1]

    • Heat to 85°C for 4–6 hours. Monitor by LC-MS for disappearance of aryl bromide.

    • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to form the saturated piperidine ring.

  • Reagents:

    • Intermediate A (from Step 1)

    • Pd/C (10% w/w, 0.1 equiv by mass)

    • Hydrogen Gas (Balloon pressure or 1 atm)

    • Solvent: Methanol or Ethanol

  • Protocol:

    • Dissolve Intermediate A in Methanol.

    • Add Pd/C carefully under nitrogen (pyrophoric hazard).

    • Purge system with H₂ gas (vacuum/fill cycles x3).

    • Stir vigorously at RT for 16 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate to yield Intermediate B (Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate).

Step 3: Global Deprotection (Ester Hydrolysis & Boc Removal)

Objective: Reveal the carboxylic acid and the secondary amine. Note: We perform hydrolysis first to avoid side reactions, then Boc removal.

  • Protocol:

    • Hydrolysis: Dissolve Intermediate B in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at RT until ester is consumed (TLC control). Acidify to pH 4 with 1M HCl to precipitate the N-Boc acid. Extract with EtOAc.[2]

    • Boc Removal: Dissolve the N-Boc acid in DCM. Add TFA (20% v/v). Stir for 2 hours.

    • Isolation: Concentrate in vacuo. Co-evaporate with toluene/DCM to remove excess TFA. The product is the TFA salt of 3-(piperidin-4-yl)benzoic acid .

Step 4: Selective N-Acrylation (Schotten-Baumann Conditions)

Objective: Selectively acylate the piperidine nitrogen without reacting with the carboxylic acid.

  • Rationale: Under aqueous basic conditions (pH ~8-9), the carboxylic acid exists as a carboxylate (COO⁻), which is non-nucleophilic towards acryloyl chloride. The amine remains nucleophilic.

  • Reagents:

    • 3-(piperidin-4-yl)benzoic acid (TFA salt) (1.0 equiv)

    • Acryloyl Chloride (1.05 equiv) - Freshly distilled or high purity

    • NaHCO₃ (4.0 equiv)

    • Solvent: THF/Water (1:1)

  • Protocol:

    • Dissolve the amino acid salt in THF/Water (1:1) and cool to 0°C (Ice bath).

    • Add NaHCO₃ and stir until dissolved/suspended. Ensure pH is ~8-9.

    • Dilute Acryloyl Chloride in a small volume of anhydrous THF.

    • Critical Step: Add the Acryloyl Chloride solution dropwise over 15 minutes to the vigorous stirring reaction mixture at 0°C.

    • Stir at 0°C for 30 minutes. Do not let it warm up significantly (minimizes hydrolysis of the acrylamide).

    • Workup: Carefully acidify to pH ~2-3 with 1M HCl. The product may precipitate.[3][4][5] If not, extract with EtOAc (x3).

    • Purification: The crude material is often pure enough. If necessary, purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid basic modifiers during purification to prevent Michael addition.

Part 3: Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[1][6][7][8]RoleCritical Note
Amino Acid Precursor 1.0SubstrateEnsure complete TFA removal before weighing.
Acryloyl Chloride 1.05Warhead SourceLachrymator. Slight excess only; large excess causes side reactions.
NaHCO₃ 4.0BaseMaintains pH 8-9. Neutralizes TFA and HCl byproduct.
THF/Water 1:1 VolSolventBiphasic system essential for selectivity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 4 Hydrolysis of Acryloyl ChlorideEnsure temperature is kept at 0°C. Add acid chloride slowly.
Mixed Anhydride Formation pH too low (<7)Increase base (NaHCO₃). The carboxylate must be fully ionized.
Polymerization Radical initiationAdd a trace of radical inhibitor (e.g., MEHQ) to the reaction solvent if scaling up (>5g).
Incomplete Hydrogenation Poisoned CatalystEnsure sulfur-free starting materials. Increase H₂ pressure to 50 psi.

References

  • Suzuki Coupling & Piperidine Synthesis

    • Millet, A., et al.[9] "Ligand-controlled β-selective C(sp3)−H arylation of N-Boc-piperidines." Chemical Science, 2013, 4, 2241-2247.[9] Link

  • Acrylation of Piperidines (Ibrutinib/Zanubrutinib Analogues)

    • European Patent EP3257855A1.[6] "Method for Preparing Ibrutinib." (2016).[6] Describes acrylation of piperidine nitrogen in the presence of sensitive groups. Link

  • Schotten-Baumann Conditions for Amino Acids

    • Lai, L.L., et al.[10] "Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride."[10] Synthesis, 2001, 361-363.[10] Demonstrates selective acylation in aqueous/organic mixtures. Link

  • General Piperidine Benzoic Acid Synthesis

    • US Patent 20050137396A1.[3] "Process for preparing benzoic acids."[3][4][6][7] Link

Sources

High-Throughput Screening (HTS) Assays for Small Molecule Inhibitors: A Comprehensive Guide to Assay Design, Validation, and Execution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Philosophy

High-throughput screening (HTS) is the foundational engine of early-stage drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of small molecules against specific biological targets. However, a successful HTS campaign is not defined by the sheer volume of compounds processed, but by the causality and physiological relevance of the assay design.

As an Application Scientist, the primary objective is to design a self-validating system where a measured signal change is unequivocally caused by the biological inhibition of the target, rather than assay artifacts, compound autofluorescence, or liquid handling errors. This guide details the critical decision-making processes, statistical validations, and step-by-step protocols required to execute robust biochemical and cell-based HTS campaigns.

Assay Modalities & Selection Criteria

The selection of an assay modality dictates the trajectory of the entire discovery program. Researchers must choose between biochemical and cell-based formats based on the target class and the desired mechanism of action.

Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For isolated targets such as kinases or epigenetic reader proteins, TR-FRET is the industry standard[1].

  • The Causality of the Choice: Standard fluorescence assays are highly susceptible to false positives caused by fluorescent compounds within the small molecule library. TR-FRET mitigates this by utilizing lanthanide fluorophores (e.g., Europium). Lanthanides have an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50–100 µs) between the excitation pulse and the measurement, short-lived background autofluorescence from library compounds decays completely, leaving only the target-specific FRET signal.

Cell-Based Phenotypic Assays

When the target requires complex intracellular machinery, or when screening for broad phenotypic changes (e.g., cell death in oncology), cell-based assays are deployed[2].

  • The Causality of the Choice: Biochemical assays cannot predict compound permeability, metabolic stability, or off-target cytotoxicity. Cell-based assays inherently filter out impermeable or highly toxic compounds early in the triage process. Using ATP-dependent luminescence as a proxy for cell viability ensures that the signal is directly proportional to the number of metabolically active cells.

Statistical Validation: The Z'-Factor

Before a single library compound is screened, the assay must be statistically validated. Relying solely on Signal-to-Background (S/B) or Signal-to-Noise (S/N) ratios is a critical error, as these metrics fail to fully capture the variability (standard deviation) across the microplate[3].

In 1999, Zhang et al. introduced the Z'-factor , which has since become the universal gatekeeper for HTS assay quality[4]. The Z'-factor quantifies the separation band between the positive and negative controls:



Where


 represents the standard deviation and 

represents the mean of the positive (

) and negative (

) controls.
  • Interpretation & Causality: The multiplier of 3 represents three standard deviations (capturing >99% of the data distribution). A

    
     indicates an "excellent assay" because the separation band between the control populations is wide enough to confidently distinguish a true small molecule hit from random noise[5]. If 
    
    
    
    , the assay must be re-optimized (e.g., adjusting enzyme concentration, incubation time, or detergent levels) before proceeding.

HTS Pipeline & Decision Logic

The following diagram illustrates the logical flow of an HTS campaign, emphasizing the critical Z'-factor decision gate.

HTS_Workflow Target Target Validation & Reagent Prep AssayDev Assay Development (Kinetics & Buffer) Target->AssayDev Mini Miniaturization (384/1536-well) AssayDev->Mini ZFactor Z'-factor Assessment Mini->ZFactor ZFactor->AssayDev Z' < 0.5 (Optimize) Primary Primary Screen (Single Concentration) ZFactor->Primary Z' ≥ 0.5 Triage Hit Triage & Counterscreening Primary->Triage IC50 Dose-Response (IC50) Triage->IC50

Fig 1. HTS workflow illustrating the critical Z'-factor decision gate for assay validation.

Experimental Protocols

Protocol A: Biochemical TR-FRET Kinase Inhibitor Screen

This protocol describes a 384-well miniaturized TR-FRET assay to identify ATP-competitive kinase inhibitors[6].

Materials:

  • 384-well low-volume white microplates (to maximize signal reflection and minimize crosstalk).

  • Kinase enzyme, biotinylated peptide substrate, ATP.

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Acoustic liquid handler (e.g., Echo 550) and multimode microplate reader.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler to transfer 50 nL of small molecule inhibitors (in 100% DMSO) into the 384-well plate.

    • Causality: Acoustic dispensing eliminates physical tips, preventing compound carryover and preserving the integrity of the nanoliter volumes.

  • Enzyme Addition: Add 5 µL of the Kinase working solution (prepared in assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows compounds with slow-binding kinetics to interact with the target before the reaction initiates. Tween-20 prevents non-specific binding of the enzyme to the plastic well walls.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to initiate the reaction. Incubate for 60 minutes.

    • Causality: The assay must be timed to remain in the linear phase of enzyme kinetics (typically <10% substrate conversion) to ensure that the measured signal accurately reflects initial velocity inhibition.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

    • Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis, instantly halting the reaction. This ensures all wells are measured at the exact same functional time point.

  • Data Acquisition: Read the plate using a TR-FRET protocol (Excitation: 340 nm; Emission 1: 615 nm [Europium]; Emission 2: 665 nm [APC]; Delay: 100 µs). Calculate the FRET ratio (665 nm / 615 nm).

Protocol B: Cell-Based Phenotypic Viability Screen

This protocol outlines a 384-well cell viability assay using ATP-dependent luminescence to identify cytotoxic small molecules[2].

Step-by-Step Methodology:

  • Cell Seeding: Dispense 2,000 cells/well in 25 µL of culture media into a 384-well white tissue culture-treated plate. Leave the outermost perimeter wells empty (fill with PBS).

    • Causality: The outer wells of 384-well plates are highly susceptible to evaporation during multi-day incubations ("edge effect"). Filling them with PBS acts as a sacrificial evaporation barrier, preserving the osmotic balance of the inner assay wells.

  • Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Compound Treatment: Pin-tool transfer 100 nL of compounds into the assay wells. Include 0.4% DMSO as a negative control and 10 µM Staurosporine as a positive control for cell death. Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Causality: Equilibrating to room temperature is critical because the luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will result in a gradient of luminescence, destroying the assay's Z'-factor.

  • Data Acquisition: Record luminescence.

Data Presentation & Hit Triage

Following the primary screen, raw data must be normalized to the controls to calculate the Percentage of Inhibition. Compounds exhibiting >50% inhibition are flagged as primary hits. However, to ensure scientific integrity, these hits must be triaged through dose-response (IC50) testing and counterscreens (e.g., testing against a closely related off-target enzyme) to eliminate false positives and pan-assay interference compounds (PAINS)[7].

Table 1: Example Quantitative Metrics for Hit Triage

Compound IDPrimary Screen (% Inhibition)Plate Z'-FactorIC50 (nM)Counterscreen (% Inhibition)Triage Decision
SMI-001 88.4%0.72455.2%Advance to Lead (Potent & Selective)
SMI-002 92.1%0.751289.4%Discard (Non-selective / Toxic)
SMI-003 65.0%0.68>10,0002.1%Discard (False Positive / Artifact)
SMI-004 78.3%0.7111012.5%Advance to Lead (Potent & Selective)

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]

  • Sittampalam GS, Coussens NP, Nelson H, et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company, 2004-Present. Available at:[Link]

  • Iversen L, et al. "HTS Assay Validation - Assay Guidance Manual." National Center for Biotechnology Information (NCBI), 2012. Available at:[Link]

  • Quinn AM, et al. "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." PubMed Central (PMC), 2015. Available at:[Link]

Sources

Application Notes & Protocols: Characterizing the Cellular Activity of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Focus on Mechanism and Cellular Context

The compound 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid belongs to a class of compounds known as covalent inhibitors. Its defining feature is the prop-2-enoyl group, an α,β-unsaturated carbonyl system commonly referred to as an "acrylamide warhead".[1][2][3] This functional group is an electrophilic Michael acceptor designed to form a stable, covalent bond with a nucleophilic residue—most commonly cysteine—on its target protein.[2][4] This irreversible or long-residence-time binding can lead to high potency and prolonged duration of action, making such compounds highly valuable as therapeutic agents and chemical probes.[3]

However, the inherent reactivity of a covalent compound necessitates a rigorous and multi-faceted validation strategy. It is not sufficient to know that a compound is active; one must confirm how and where it is active within the complex environment of a living cell. Off-target reactions can lead to toxicity, confounding results and making it critical to build a comprehensive cellular profile.[5]

This guide provides a strategic framework and detailed protocols for characterizing the cellular activity of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid, or similar covalent molecules. We will move beyond simple viability readouts to build a layered, evidence-based understanding of the compound's mechanism, beginning with direct target engagement, progressing to downstream pathway effects, and culminating in a functional assessment of cellular health. The described workflow is designed to be a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Guiding Principle: A Triad of Cellular Assays

To build a comprehensive profile of a novel covalent inhibitor, we propose a tiered approach focused on three fundamental questions:

  • Target Engagement: Does the compound bind to its intended target protein inside intact cells?

  • Pathway Modulation: Does this binding event translate into a measurable change in the target's downstream signaling pathway?

  • Phenotypic Outcome: What is the ultimate effect of this pathway modulation on cell health and viability?

Answering these questions in concert provides a robust picture of the compound's mechanism of action and its therapeutic potential.

Workflow for Characterizing a Covalent Inhibitor

The following diagram illustrates a logical workflow for moving from initial compound synthesis to a well-characterized cellular mechanism of action.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Pathway Analysis cluster_2 Tier 3: Cellular Phenotype cluster_3 Data Integration te_assay Confirm Target Binding (e.g., NanoBRET™ or CETSA®) pathway_assay Measure Downstream Effect (e.g., Reporter Assay or Phospho-Western) te_assay->pathway_assay If target is engaged... analysis Calculate IC50 / EC50 Determine Therapeutic Window te_assay->analysis viability_assay Assess Cytotoxicity & Viability (e.g., CellTiter-Glo®) pathway_assay->viability_assay If pathway is modulated... pathway_assay->analysis viability_assay->analysis

Caption: A tiered approach to inhibitor characterization.

Protocol 1: Intracellular Target Engagement with NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a specific protein target within intact cells.[6][7] The target protein is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds reversibly to the target acts as the energy acceptor. When the tracer is bound to the NanoLuc®-target fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the target will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[8][9] This allows for the quantitative determination of intracellular compound affinity.[8]

Hypothetical Target: For the purpose of this protocol, we will assume 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid targets a hypothetical protein, "Kinase X".

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for Kinase X-NanoLuc® fusion

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (specific to the target kinase family)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque, tissue-culture treated 96-well or 384-well assay plates

Step-by-Step Protocol:

Day 1: Cell Seeding and Transfection

  • Culture HEK293 cells to ~80-90% confluency.

  • Prepare the transfection complex in Opti-MEM™. Mix the Kinase X-NanoLuc® plasmid DNA with FuGENE® HD reagent at a 1:3 ratio (μg DNA:μL reagent). Incubate for 20 minutes at room temperature.[10]

  • Trypsinize, count, and dilute cells to a concentration of 2 x 10^5 cells/mL in DMEM with 10% FBS.

  • Add the transfection complex to the cell suspension and mix gently.[10]

  • Dispense the cell suspension into a white, opaque 96-well plate at 100 µL per well.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

Day 2: Compound Treatment and Assay Readout

  • Prepare a serial dilution of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid in Opti-MEM™. A typical starting range is 100 µM to 1 nM. Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Prepare the tracer solution in Opti-MEM™ at a concentration pre-determined by tracer titration experiments (typically near its EC50 value).[8]

  • Remove the culture medium from the cells.

  • Add 50 µL of the test compound dilutions or vehicle control to the appropriate wells.

  • Immediately add 50 µL of the tracer solution to all wells.

  • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow for compound entry and target binding.[10]

  • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular inhibitor.

  • Add the detection reagent to all wells.

  • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[10]

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) for each well.

Data Analysis: Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

ParameterDescription
Top Plateau BRET ratio in the absence of inhibitor (vehicle control).
Bottom Plateau BRET ratio at saturating inhibitor concentration.
IC50 Compound concentration at 50% inhibition of tracer binding.
Hill Slope The steepness of the dose-response curve.

Protocol 2: Downstream Pathway Modulation via Reporter Assay

Principle: Once target engagement is confirmed, the next logical step is to measure the functional consequence of that binding event. Many kinases, for example, regulate the activity of transcription factors. An NF-κB luciferase reporter assay is a powerful tool to quantify the activity of this specific signaling pathway.[11][12] In this system, cells are engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB response elements.[13] If Kinase X activates the NF-κB pathway, its inhibition by our compound should lead to a dose-dependent decrease in luciferase expression and, consequently, a decrease in luminescence.[12]

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNFα) as a pathway activator.[14]

  • Luciferase Assay System (e.g., from Promega or Biotium).

  • White, opaque 96-well plates.

Step-by-Step Protocol:

Day 1: Cell Seeding

  • Seed the NF-κB reporter cell line into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Treatment and Pathway Stimulation

  • Prepare a serial dilution of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid in culture medium.

  • Aspirate the old medium from the cells.

  • Add 50 µL of the compound dilutions to the wells and pre-incubate for 1-2 hours. This allows the covalent inhibitor to bind its target before pathway stimulation.

  • Prepare the stimulating agent (e.g., TNFα at 20 ng/mL final concentration) in culture medium.

  • Add 50 µL of the stimulating agent to all wells except for the "unstimulated" controls. Add 50 µL of medium to the unstimulated wells.

  • Incubate for 6-24 hours. The optimal time should be determined empirically, but 6 hours is a common starting point for inhibition assays.[14]

Day 3: Cell Lysis and Luminescence Reading

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Aspirate the medium.

  • Add 50-100 µL of 1x Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete lysis.[11]

  • Add 50-100 µL of the Luciferase Assay Reagent to each well.

  • Immediately measure the luminescence on a plate-reading luminometer.

Data Analysis: Normalize the luminescence values by subtracting the background (wells with no cells). Plot the normalized Relative Light Units (RLU) against the logarithm of the inhibitor concentration. Fit the data to determine the IC50, representing the concentration that causes 50% inhibition of NF-κB signaling.

Control WellsPurposeExpected Result
Cells + Vehicle + Stimulant Maximum pathway activation (0% Inhibition)High Luminescence
Cells + Vehicle (No Stimulant) Basal pathway activity (100% Inhibition)Low Luminescence
No Cells (Medium Only) Background signal of the reagentVery Low Luminescence

Protocol 3: Cellular Viability and Cytotoxicity Assessment

Principle: The final tier of characterization is to assess the compound's effect on overall cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][16] The "add-mix-measure" format involves adding a single reagent directly to the cells, which lyses them and generates a luminescent signal proportional to the amount of ATP present.[15] A decrease in signal indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Materials:

  • Cell line of interest (e.g., a cancer cell line where Kinase X is overactive).

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

  • White, opaque 96-well plates.

Step-by-Step Protocol:

Day 1: Cell Seeding

  • Seed cells into a white, opaque 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL). The optimal seeding density should ensure cells are in the exponential growth phase at the end of the experiment.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Addition

  • Prepare a serial dilution of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid in culture medium.

  • Add the desired volume of compound dilutions to the wells. For a 10-point curve, this could be 10 µL of a 10x stock. Include vehicle-only controls.

  • Incubate for a period relevant to the compound's expected mechanism (e.g., 48 or 72 hours).

Day 4/5: Assay Readout

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[16]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[17]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[16]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16][18]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

  • Record luminescence using a plate reader.

Data Analysis: Calculate the percentage of viability for each compound concentration relative to the vehicle-treated control wells (set to 100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% Growth Inhibition).

Interpreting the Data: Building a Coherent Narrative

The power of this three-assay workflow lies in the integration of the results.

  • Potent Target Engagement, Weak Cellular Effect: If the NanoBRET™ IC50 is very low (e.g., <100 nM) but the pathway and viability IC50s are high (>10 µM), it could mean several things: the target is not critical for the signaling pathway in that cell line, the pathway is not essential for cell survival, or there are redundant pathways that compensate for the inhibition.

  • Correlated Potencies: A strong correlation between the IC50 values from all three assays (e.g., all within a 3-5 fold range) provides powerful evidence for an on-target mechanism of action. This indicates that the compound engages its target, modulates the intended pathway, and that this modulation leads directly to a cytotoxic or cytostatic phenotype.

  • Potent Viability, Weak Target Engagement: If the compound potently kills cells but shows weak or no engagement with the primary target, this is a major red flag for off-target toxicity. The compound's cytotoxic effect is likely due to interaction with one or more other proteins.

This integrated approach provides a robust framework for decision-making in drug development, enabling researchers to confidently advance compounds with a clear, on-target mechanism of action while deprioritizing those with ambiguous or toxic profiles.

Alternative and Orthogonal Assays

For a truly comprehensive analysis, consider these alternative or supplementary techniques.

  • Cellular Thermal Shift Assay (CETSA®): An alternative to NanoBRET™ for confirming target engagement. CETSA is based on the principle that a ligand binding to a protein increases its thermal stability.[19][20] Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified by Western blot or other means.[19][21] A shift in the melting temperature in the presence of the compound indicates direct binding.[20]

  • Phospho-Protein Western Blotting: A direct and classic method to verify pathway modulation. If Kinase X phosphorylates a specific substrate (e.g., Substrate Y at Serine 123), a Western blot using a phospho-specific antibody can directly measure the inhibition of this event.[22] It is crucial to also probe for the total protein level as a loading control and to use appropriate phosphatase inhibitors during sample preparation.[23][24][25]

Causality and Experimental Design

The experimental choices outlined above are designed to establish a clear causal chain.

  • Why start with target engagement? Confirming that the compound physically interacts with its intended target inside the cell is the foundational first step. Without this evidence, any observed downstream effects are merely correlational. Assays like NanoBRET™ or CETSA provide this direct proof of interaction in a physiological context.[9][26]

  • Why link engagement to a pathway? A drug's utility comes from its ability to alter cellular function. A reporter assay or a phospho-Western blot demonstrates that the binding event is not silent but functionally consequential, altering the signaling cascade the target is known to regulate. This step connects the physical interaction to a biological outcome.

  • Why measure viability last? The final phenotypic readout (e.g., cell death) is the ultimate desired outcome for many therapeutic agents, particularly in oncology. By establishing target engagement and pathway modulation first, we can attribute the observed effect on cell viability to an on-target mechanism with much higher confidence. This builds a complete story from molecular interaction to cellular consequence.

This structured, hypothesis-driven approach ensures that each step logically validates the next, creating a trustworthy and cohesive data package that stands up to scientific scrutiny.

References

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

  • Kim, H., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(7), 1228-1243. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • PubMed. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. European Journal of Medicinal Chemistry, 279, 116895. [Link]

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • Bio-protocol. (2018). NFκB-Luciferase Reporter Assay. Bio-protocol, 8(11), e2871. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]

  • ResearchGate. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. [Link]

  • Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J. Vis. Exp., (155), e60619. [Link]

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 239-258. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • National Center for Biotechnology Information. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Molecular Systems Design & Engineering, 7(10), 1216-1225. [Link]

  • Protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • ACS Chemical Biology. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • RSC Publishing. (2022). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. Molecular Systems Design & Engineering, 7, 1216-1225. [Link]

  • Reaction Biology. Integrated Kinase Discovery Services. [Link]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. [Link]

  • National Center for Biotechnology Information. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1599, 169-180. [Link]

  • ACS Medicinal Chemistry Letters. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. [Link]

Sources

Application Note: HPLC Method Development and Validation for 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a highly functionalized intermediate frequently utilized in the synthesis of Targeted Covalent Inhibitors (TCIs). It features an acryloyl (prop-2-enoyl) warhead —the exact electrophilic moiety employed in next-generation kinase inhibitors, such as Zanubrutinib, to irreversibly bind the Cys481 residue of Bruton's Tyrosine Kinase (BTK)[1][2].

Following the resurgence of covalent drugs in modern pharmacology[3][4], analytical laboratories face strict requirements to monitor these reactive intermediates. The analytical challenge for this specific molecule is twofold, requiring a deliberate mechanistic approach to chromatographic method development:

  • Ionizable Carboxylic Acid (Causality of pH Control): The benzoic acid moiety possesses a pKa of approximately 4.2. In neutral or weakly acidic mobile phases, the compound exists in a state of partial ionization, which leads to split peaks, severe tailing, and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase. By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0. This is at least two pH units below the pKa, ensuring the carboxylic acid is fully protonated (unionized) and interacts predictably with the hydrophobic C18 stationary phase.

  • Reactive Acrylamide Warhead (Causality of Diluent Selection): The α,β-unsaturated carbonyl is an electrophile susceptible to Michael addition by nucleophilic solvents. Consequently, sample preparation must strictly utilize aprotic solvents (e.g., Acetonitrile) rather than primary alcohols (e.g., Methanol) to prevent artifactual degradation (such as methoxy addition across the double bond) during the analysis sequence.

Mechanistic Workflows & Biological Context

To establish a self-validating analytical system, the method development logic must align with the chemical liabilities of the target molecule.

HPLC_Workflow A Sample Prep: Aprotic Diluent (ACN/H2O) Prevents Warhead Degradation B Mobile Phase: 0.1% TFA (pH ~2.0) Suppresses Acid Ionization A->B C Stationary Phase: SPP C18 Column Maximizes Resolution B->C D Detection: UV 230 nm & 254 nm Captures Acrylamide & Aromatic C->D

Logical workflow for the HPLC method development of acidic covalent intermediates.

The necessity for high-purity control of this intermediate is directly tied to its downstream biological mechanism of action, where the acrylamide warhead must remain intact to execute a Michael addition with the target kinase.

BTK_Inhibition A Acrylamide Warhead (Electrophile) C Michael Addition (Reaction) A->C B Target Protein (Cys481 Nucleophile) B->C D Covalent Adduct (Irreversible Binding) C->D

Mechanism of action: Acrylamide warhead undergoing Michael addition with target cysteine.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (>99.0% purity).

  • Solvents: Acetonitrile (ACN), HPLC Grade; Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS Grade.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.

    • Expert Insight: TFA is volatile and absorbs strongly at low UV wavelengths. Matching the 0.1% TFA concentration in both aqueous and organic phases minimizes baseline drift during the gradient elution at 230 nm.

Step 2: Standard and Sample Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:ACN.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of ACN using vortex mixing, then dilute to volume with ultrapure water.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent. Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber vials protect the light-sensitive double bond from photo-isomerization).

Step 3: Execution and System Suitability Testing (SST)

  • Perform a blank injection (Diluent) to ensure no carryover or ghost peaks interfere with the analyte retention window.

  • Inject the Working Solution six consecutive times to establish system precision.

  • Evaluate the chromatogram against the SST acceptance criteria (see Table 3) before proceeding with batch analysis.

Data Presentation & Chromatographic Conditions

Table 1: Chromatographic Parameters
ParameterSpecificationRationale
Column C18, 100 x 4.6 mm, 2.7 µm (SPP)Superficially Porous Particles (SPP) provide sub-2 µm efficiency at lower backpressures, ideal for resolving structurally similar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing run time and longitudinal diffusion.
Column Temp. 30 °CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 230 nm and 254 nm230 nm captures the acrylamide

transition; 254 nm captures the benzoic acid aromatic ring.
Injection Vol. 5 µLPrevents column overloading while maintaining a high signal-to-noise ratio.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.0955
1.0955
8.04060
10.01090
12.01090
12.1955
15.0955
Table 3: System Suitability Specifications (Self-Validating Criteria)
ParameterAcceptance CriteriaTypical Observed Value
Retention Time Precision %RSD

1.0% (n=6)
0.2%
Peak Area Precision %RSD

2.0% (n=6)
0.5%
Tailing Factor (

)

1.5
1.1
Theoretical Plates (

)

5,000
> 12,000

References

  • The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL:[Link]

  • Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase Source: Journal of Medicinal Chemistry URL:[Link]

  • Zanubrutinib Compound Summary (CID 137071299) Source: PubChem, National Library of Medicine URL:[Link]

  • 10 years into the resurgence of covalent drugs Source: Future Medicinal Chemistry (via PubMed Central) URL:[Link]

Sources

NMR spectroscopy of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural characterization of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid , a representative "covalent warhead" fragment used in the design of targeted protein degradation agents (PROTACs) and covalent kinase inhibitors (e.g., BTK inhibitors).

Researchers frequently encounter spectral complexity with this class of molecules—specifically, signal doubling and line broadening —which is often misdiagnosed as sample impurity. This protocol establishes that these anomalies arise from restricted amide bond rotation (rotamerism) and provides a self-validating workflow to distinguish conformational isomers from synthetic impurities using Variable Temperature (VT) NMR.

Structural Analysis & Challenges

The molecule consists of three distinct magnetic environments, each presenting unique challenges:

  • The Warhead (Acrylamide): A Michael acceptor (prop-2-enoyl) attached to the piperidine nitrogen.

    • Challenge: The N-C=O bond exhibits partial double-bond character, creating a high rotational energy barrier (>15 kcal/mol). This results in two distinct conformers (Rotamer A and Rotamer B) observable on the NMR time scale at room temperature [1].[1][2]

  • The Linker (Piperidine): A saturated heterocycle connecting the warhead to the scaffold.

    • Challenge: Ring inversion and rotameric influence cause severe signal overlap in the 1.5–4.5 ppm aliphatic region.

  • The Scaffold (Benzoic Acid): A meta-substituted aromatic ring.

    • Challenge: The carboxylic acid proton is highly sensitive to concentration, temperature, and water content, often appearing as a broad hump >12 ppm or disappearing due to exchange.

Experimental Protocols

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: Chloroform-d (CDCl3) often leads to aggregation of the carboxylic acid and poor solubility. DMSO-d6 disrupts intermolecular H-bonding, sharpening the aromatic signals, though it increases solution viscosity [2].

  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: High-precision 5mm tubes (Class A) are required for VT-NMR to prevent warping at high temperatures.

Acquisition Parameters (Bruker/Varian Standard)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H Standard zg30 / s2pul16D1 = 2.0sQuantitative integration check.
13C {1H} zgpg30512D1 = 2.0sCarbon count verification.
1H-13C HSQC hsqcedetgpsisp8multiplicity-editedDistinguish CH/CH3 (red) from CH2 (blue).
1H-1H COSY cosygpppqf4-Trace piperidine ring connectivity.
VT-1H zg3016T = 298K to 373KCritical: Prove rotamer coalescence.

Spectral Analysis & Assignment Strategy

The "Impurity" Trap: Rotameric Signal Doubling

At 298 K (25°C), the spectrum will display two sets of signals for the acrylamide and piperidine protons. The ratio typically ranges from 50:50 to 60:40 depending on steric bulk.

  • Acrylamide Region (5.5 – 7.0 ppm):

    • You will not see a clean AMX pattern. You will see two overlapping AMX systems.

    • Diagnostic: The integration of the acrylamide region should sum to exactly 3 protons relative to the aromatic scaffold (4 protons).

Chemical Shift Assignment Table (DMSO-d6, 298 K)
FragmentPositionShift (δ ppm)MultiplicityIntegrationAssignment Notes
Acid COOH12.5 - 13.5Broad Singlet1HHighly variable; often invisible if wet.
Aromatic Ar-H27.85Singlet (t)1HIsolated between COOH and Piperidine.
Aromatic Ar-H67.80Doublet1HOrtho to COOH.
Aromatic Ar-H47.45Doublet1HOrtho to Piperidine.
Aromatic Ar-H57.40Triplet1HMeta to both substituents.
Warhead -CH= (H_a)6.80 / 6.75dd (Split)1HRotamer Split. Deshielded beta-proton.
Warhead =CH2 (H_b)6.10 / 6.05dd (Split)1HRotamer Split. Trans to carbonyl.
Warhead =CH2 (H_c)5.65 / 5.60dd (Split)1HRotamer Split. Cis to carbonyl.
Linker Pip-N-CH24.55 / 4.15Broad d2HRotamer Split. Equatorial protons near N.
Linker Pip-N-CH23.15 / 2.75Broad t2HRotamer Split. Axial protons near N.
Linker Pip-CH-Ar2.85Multiplet1HBenzylic proton (C4).
Linker Pip-C-CH21.80 - 1.50Multiplet4HRemaining ring protons.

Note: The "Split" indicates two distinct peaks are observed for the same proton due to the slow exchange between rotamers.

Advanced Validation: Variable Temperature (VT) NMR

To confirm that the "extra" peaks are rotamers and not impurities, perform a VT-NMR experiment.[2]

Mechanism: As temperature increases, the thermal energy overcomes the rotational barrier of the amide bond.[3][4] The exchange rate (


) becomes faster than the NMR frequency difference (

), causing the two signals to coalesce into a single, sharp average signal [3].

Protocol:

  • Baseline: Acquire 1H spectrum at 298 K (25°C).

  • Ramp: Increase temperature in 20 K increments (318 K, 338 K, 358 K).

  • Equilibration: Allow 10 minutes settling time at each step to prevent convection currents which broaden lines.

  • Endpoint: Acquire final spectrum at 373 K (100°C).

    • Result: The acrylamide multiplets (5.5–6.8 ppm) will merge. The piperidine N-CH2 signals (4.5/4.1 ppm) will coalesce into a single broad doublet.

Visual Workflows

Figure 1: Structural Assignment Logic

This diagram outlines the decision tree for assigning the spectrum and validating purity.

AssignmentWorkflow Start Sample in DMSO-d6 H1_Spec 1H NMR (298 K) Start->H1_Spec Check Are signals doubled in 5.5-7.0 ppm region? H1_Spec->Check Impurity Suspect Impurity Check->Impurity No (Complex multiplets) Rotamer Suspect Rotamers (Amide Bond) Check->Rotamer Yes (Distinct doubling) Integration Check Integration: Sum of alkene region = 3H? Rotamer->Integration Integration->Impurity No VT_Exp Run VT-NMR (Heat to 373 K) Integration->VT_Exp Yes Coalesce Do signals coalesce? VT_Exp->Coalesce Confirmed CONFIRMED: Rotameric Pure Compound Coalesce->Confirmed Yes Failed CONFIRMED: Mixture/Impurity Coalesce->Failed No

Caption: Logical workflow for distinguishing amide rotamers from synthetic impurities using integration checks and VT-NMR.

Figure 2: The Rotameric Equilibrium

Visualizing the restricted rotation causing the magnetic inequivalence.

RotamerEquilibrium RotA Rotamer A (s-cis or s-trans) Transition Transition State (Planarity broken) RotA->Transition Heat (> Barrier) NMR_25C 25°C NMR: Slow Exchange (Two Sets of Peaks) RotA->NMR_25C RotB Rotamer B (s-trans or s-cis) RotB->NMR_25C Transition->RotB NMR_100C 100°C NMR: Fast Exchange (One Average Set) Transition->NMR_100C Coalescence

Caption: Thermal equilibrium between amide rotamers. At 25°C, exchange is slow on the NMR timescale; at 100°C, it is fast.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text confirming amide bond rotation barriers).

  • Reich, H. J. (2020).[6] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Online Database]. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide on VT-NMR and coalescence phenomena).
  • Larina, L. I., et al. (2023).[5][7] "Acrylamide derivatives: A dynamic nuclear magnetic resonance study." Magnetic Resonance in Chemistry, 61(5), 277-283.[5] Available at: [Link]5]

Sources

Application Note: 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid as a Covalent Probe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (also referred to as 3-(1-acryloylpiperidin-4-yl)benzoic acid ) as a versatile chemical probe. This compound serves two primary functions in chemical biology and drug discovery: as a covalent fragment for chemoproteomic screening (identifying ligandable cysteines) and as a functionalized warhead building block for designing Targeted Covalent Inhibitors (TCIs) or Covalent PROTACs.

Introduction & Mechanism of Action

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a bifunctional small molecule designed for covalent engagement with nucleophilic amino acid residues, primarily cysteine , on target proteins. Its structure integrates three critical functional elements:

  • Acrylamide Warhead (Prop-2-enoyl): A Michael acceptor that forms an irreversible covalent bond with accessible cysteine thiols (S-alkylation). This moiety is the "sensor" for nucleophilicity.

  • Piperidine Scaffold: Provides a semi-rigid linker that positions the warhead and modulates solubility.

  • Benzoic Acid Moiety: Serves as a solubility enhancer and, crucially, as a chemical handle (COOH) for conjugation. This allows the probe to be coupled to other ligands (to create TCIs) or to reporter tags (biotin/fluorophores) for enrichment and visualization.

Primary Applications
  • Covalent Fragment Screening: Used in "scout fragment" assays (e.g., Mass Spectrometry) to identify novel ligandable pockets on proteins by detecting mass shifts corresponding to adduct formation.

  • Targeted Covalent Inhibitor (TCI) Design: Acts as a "warhead module." The carboxylic acid can be amide-coupled to a reversible binder (amine-containing), converting it into a covalent inhibitor that targets a proximal cysteine.

  • Covalent PROTAC Linker: Can serve as the covalent attachment point for E3 ligases (e.g., DCAF1, RNF4) or target proteins in degradation campaigns.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid
Synonyms 3-(1-acryloylpiperidin-4-yl)benzoic acid; 1-Acryloyl-4-(3-carboxyphenyl)piperidine
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight ~259.30 g/mol
Reactive Group Acrylamide (Michael Acceptor)
Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low, requires pH adjustment)
Stability Stable as solid at -20°C. Avoid prolonged storage in DMSO at RT (polymerization risk).

Storage Protocol:

  • Store solid powder at -20°C under desiccant.

  • Prepare fresh stock solutions (e.g., 10-50 mM) in anhydrous DMSO immediately prior to use.

  • Avoid repeated freeze-thaw cycles of DMSO stocks to prevent hydrolysis of the acrylamide or oxidative degradation.

Application 1: Covalent Fragment Screening (Intact Protein MS)

This protocol describes how to use the probe to screen a purified protein of interest (POI) to determine if it possesses a "ligandable" cysteine.

Principle

The probe is incubated with the POI. If a cysteine is spatially accessible and nucleophilic, the acrylamide will react, resulting in a covalent adduct. This is detected by Intact Protein Mass Spectrometry as a mass shift of +259.30 Da (or multiples thereof for multiple cysteines).

Protocol: Intact Protein Engagement Assay

Materials:

  • Purified Protein of Interest (POI) (5-10 µM in non-nucleophilic buffer, e.g., HEPES/PBS).

  • Probe Stock (10 mM in DMSO).

  • Control Compound (e.g., Propionyl analog or DMSO only).

  • LC-MS Grade Water/Acetonitrile/Formic Acid.

Step-by-Step Workflow:

  • Preparation: Dilute POI to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid DTT or BME; use TCEP (0.5 mM) if a reducing agent is strictly required, as TCEP is less reactive toward acrylamides.

  • Incubation:

    • Add Probe to POI at a final concentration of 50 µM (10-fold excess).

    • Prepare a DMSO control sample.

    • Incubate at Room Temperature for 60 minutes (or 37°C for 30 min).

  • Quenching: Stop the reaction by adding Formic Acid to 1% final concentration or immediately injecting onto LC-MS.

  • Analysis:

    • Inject 1-5 µg of protein onto a C4 or C8 reverse-phase column.

    • Elute with a standard protein gradient (e.g., 5-95% ACN with 0.1% Formic Acid).

    • Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).

  • Interpretation:

    • Hit: Observation of a peak at [Mass_POI + 259 Da].

    • Stoichiometry: Calculate % labeling = (Intensity_Adduct) / (Intensity_Apo + Intensity_Adduct) * 100.

Visualization: MS Screening Logic

MS_Screening Protein Purified Protein (Cysteine Containing) Incubate Incubation 1 hr @ RT Protein->Incubate Probe Probe (50 µM) (Acrylamide Warhead) Probe->Incubate LCMS LC-MS Analysis (C4 Column) Incubate->LCMS Result Deconvolution Mass Shift (+259 Da) LCMS->Result Detect Adduct

Caption: Workflow for validating target engagement via Intact Protein Mass Spectrometry.

Application 2: Warhead Building Block (Synthesis of TCIs)

This application utilizes the benzoic acid moiety to couple the probe to an amine-bearing reversible ligand, creating a Targeted Covalent Inhibitor (TCI).

Principle

By converting a reversible binder (IC50) into a covalent binder (k_inact/K_I), you can achieve infinite residence time and improved potency. The 3-(piperidin-4-yl)benzoic acid scaffold acts as a linker, projecting the acrylamide warhead toward a specific region of the binding pocket.

Protocol: Amide Coupling (General Procedure)

Materials:

  • Amine-containing Ligand (R-NH₂).

  • 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (Probe).

  • HATU (Coupling Reagent).

  • DIEA (Base).

  • DMF (Solvent).

Step-by-Step Workflow:

  • Activation: Dissolve the Probe (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIEA (2.0 equiv). Stir for 5 minutes to activate the carboxylic acid.

  • Coupling: Add the Amine-Ligand (1.0 equiv). Stir at Room Temperature for 2-4 hours.

  • Monitoring: Check reaction progress by LC-MS (Look for product mass = MW_Ligand + MW_Probe - 18 Da).

  • Purification: Dilute with water/ACN and purify via Preparative HPLC. Lyophilize to obtain the TCI.

  • Validation: Test the new TCI in the Intact Protein Engagement Assay (Section 3) to confirm it still binds and covalently modifies the target.

Visualization: TCI Design Strategy

TCI_Design Ligand Reversible Ligand (R-NH2) Coupling Amide Coupling (HATU/DIEA) Ligand->Coupling Probe Warhead Block (COOH-Linker-Acrylamide) Probe->Coupling TCI Targeted Covalent Inhibitor (R-NH-CO-Linker-Acrylamide) Coupling->TCI Target Target Protein (Binding Pocket + Cys) TCI->Target Binds Inhibition Irreversible Inhibition (Covalent Bond) Target->Inhibition Reacts

Caption: Strategy for converting a reversible ligand into a covalent inhibitor using the probe as a building block.

Application 3: Gel-Based ABPP Competition Assay

This assay determines if the probe binds to the same site as a known broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide). It is useful for assessing selectivity and off-target effects in complex proteomes (lysates).

Protocol: Competitive ABPP

Materials:

  • Cell Lysate (1 mg/mL in PBS).

  • Probe (various concentrations: 1, 10, 50 µM).

  • IA-Alkyne (Iodoacetamide-Alkyne) or TAMRA-FP (Fluorophosphonate) for Serine Hydrolases (if applicable).

  • Click Chemistry Reagents (CuSO4, TCEP, TBTA, Azide-Fluorophore).

Step-by-Step Workflow:

  • Competition: Incubate Lysate (50 µL aliquots) with the Probe (or DMSO control) for 1 hour at RT .

  • Labeling: Add IA-Alkyne (final 1 µM) to all samples. Incubate for 30 minutes at RT .

  • Click Reaction: Add Click Mix (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, 25 µM Rhodamine-Azide). Incubate for 1 hour.

  • Analysis:

    • Precipitate proteins (Acetone or MeOH/CHCl3).

    • Resuspend in SDS Loading Buffer.

    • Run SDS-PAGE.

    • Scan gel for fluorescence.

  • Interpretation:

    • Target Engagement: Disappearance of a specific fluorescent band in the Probe-treated lanes compared to DMSO control indicates the probe has "competed off" the general cysteine label at that molecular weight.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Adduct Observed (MS) Cysteine is oxidized or inaccessible.Add 0.5 mM TCEP to reduce disulfides. Ensure pH is > 7.0 (nucleophilicity).
Precipitation Compound insolubility.Lower concentration to 10 µM or increase DMSO % (up to 5%).
Multiple Adducts Non-specific labeling.Reduce incubation time (15-30 min) or concentration. Check pH (high pH promotes non-specific Lys labeling).
Polymerization Old stock solution.Use freshly prepared stock. Check NMR for vinyl protons.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

    • Foundational text on cysteine-reactive fragment screening.
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

    • Review of TCI design principles and warhead chemistry.
  • Åkerfeldt, K. S., et al. "Amino Acid-Based Acrylamides as Probes for Protein Function." Journal of the American Chemical Society, 2011. Discusses the reactivity profiles of acrylamide-based probes.
  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Link

    • Methodology for screening acrylamide fragments like the subject probe.

Disclaimer: This guide is for research use only. 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a reactive chemical; handle with appropriate PPE and in a fume hood.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Substituted Piperidines

[1]

Ticket Status: Open Subject: Troubleshooting & Optimization Guide for 4-Substituted Piperidine Synthesis Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists[1]

Introduction: The 4-Substituted Piperidine Pharmacophore

The 4-substituted piperidine moiety is a "privileged structure" in drug discovery, serving as the core scaffold for potent analgesics (e.g., Fentanyl), antihistamines (e.g., Loratadine), and antipsychotics (e.g., Haloperidol).[1] However, synthesizing this motif presents distinct challenges: controlling stereochemistry during reduction, preventing enolization during nucleophilic addition, and achieving regioselectivity in C-H functionalization.[1]

This guide provides field-proven solutions to these specific bottlenecks, moving beyond standard textbook procedures to address the "why" and "how" of failure modes.

Module 1: Stereoselective Hydrogenation of Pyridines

User Query: "I am hydrogenating a 4-substituted pyridine, but I keep getting a mixture of cis/trans isomers or incomplete reduction. How do I control the stereochemistry?"

Technical Insight: The Adsorption Mechanism

The stereochemical outcome of pyridine hydrogenation is dictated by the catalyst's surface affinity and the solvent environment.

  • Cis-Selectivity: Generally favored because the substrate adsorbs flat onto the metal surface. The hydrogen atoms are added from the bottom (metal side), pushing the substituents to the top (cis).

  • Trans-Selectivity: Often results from thermodynamic equilibration of the product or specific solvent interactions that disrupt face-selective adsorption.[1]

Troubleshooting & Optimization
Issue Root Cause Corrective Action
Low Cis-Selectivity Isomerization of the product or weak surface binding.[1]Switch to Rhodium (Rh/C) or Platinum (PtO₂). These metals operate under kinetic control, favoring cis. Avoid Palladium (Pd/C) if cis is required, as it often facilitates isomerization. Run in acidic media (AcOH or HCl/MeOH) to protonate the pyridine, preventing catalyst poisoning by the nitrogen lone pair [1].
Incomplete Conversion Catalyst poisoning by the amine product.Use Acidic Solvents. The resulting piperidine is a stronger base than the starting pyridine and will bind irreversibly to the catalyst surface. Protonation (forming the ammonium salt) prevents this binding [2].
Over-Reduction Cleavage of labile groups (e.g., benzyl, halogens).[1]Monitor Pressure & Temp. Halogens at C4 are labile. Use PtO₂ at ambient pressure/temp to minimize dehalogenation, or add a poison like thiophene (though this slows the reaction significantly).
Visualization: Stereochemical Control Workflow

PyridineHydrogenationStartStart: 4-Substituted PyridineGoalGoal: Stereochemical Outcome?Start->GoalCisTarget: Cis-IsomerGoal->Cis Kinetic ControlTransTarget: Trans-IsomerGoal->Trans Thermodynamic ControlRh_AcidUse Rh/C or PtO2Solvent: AcOH or HCl/MeOHPressure: 1-5 atmCis->Rh_AcidPd_NeutUse Pd/C or Na/EtOHSolvent: Neutral/BasicThermodynamic ControlTrans->Pd_NeutResult_CisResult: Kinetic Product(High Cis Selectivity)Rh_Acid->Result_CisResult_TransResult: Thermodynamic Product(Cis/Trans Mix or Trans Major)Pd_Neut->Result_Trans

Caption: Decision tree for selecting catalyst conditions based on desired stereochemical outcome in pyridine hydrogenation.

Module 2: Nucleophilic Addition to 4-Piperidones

User Query: "My Grignard addition to N-Boc-4-piperidone gives very low yields (<30%). I mostly recover starting material. What is happening?"

Technical Insight: The Enolization Trap

The carbonyl at C4 of a piperidone is sterically hindered by the N-protecting group (especially Boc or Cbz) and the ring conformation. More importantly, the alpha-protons are acidic.[1]

  • The Failure Mode: Basic Grignard reagents (R-MgBr) act as a base rather than a nucleophile, deprotonating the alpha-position to form an enolate.[1] Upon quenching, this reverts to the starting ketone.

  • The Fix: Increase the electrophilicity of the carbonyl and "soften" the basicity of the nucleophile using Cerium(III) Chloride (CeCl₃) [3].

Protocol: CeCl₃-Mediated Grignard Addition

This protocol suppresses enolization and promotes 1,2-addition.[1][2]

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • Anhydrous CeCl₃ (1.5 equiv)

  • Grignard Reagent (R-MgBr, 1.2 - 1.5 equiv)[1]

  • THF (Anhydrous)

Step-by-Step:

  • CeCl₃ Activation: Dry CeCl₃·7H₂O is notoriously difficult to dehydrate. Crucial: Heat CeCl₃·7H₂O at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder during heating. Failure to fully dry CeCl₃ will kill the Grignard.

  • Slurry Formation: Suspend the dried CeCl₃ in anhydrous THF and stir at room temperature for 2 hours. The slurry should be milky white.

  • Substrate Addition: Cool the slurry to -78°C . Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise. Stir for 30 min to allow complexation.

  • Nucleophilic Attack: Add the Grignard reagent dropwise at -78°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl.

Visualization: Troubleshooting Grignard Additions

GrignardTroubleshootingIssueIssue: Low Yield / Rec. SMCheck1Check: Is Enolization Occurring?Issue->Check1Check2Check: Steric Hindrance?Issue->Check2Check3Check: Temperature?Issue->Check3Sol1Solution: Add Anhydrous CeCl3(Improves 1,2-addition)Check1->Sol1Yes (Basic Grignard)Sol2Solution: Switch N-PG(Benzyl is less bulky than Boc)Check2->Sol2Yes (Bulky R-MgBr)Sol3Solution: Maintain -78°C(Kinetic control favors addition)Check3->Sol3Temp rose too fast

Caption: Diagnostic flow for low yields in Grignard additions to piperidones.

Module 3: Cross-Coupling Strategies (Negishi & Suzuki)

User Query: "I need to install a heteroaryl group at C4. Direct arylation is failing. What are my alternatives?"

Technical Insight: The Zinc Advantage

Direct C-H arylation at C4 is challenging due to the electronic activation of C2 (alpha to nitrogen). For C4-arylations, Negishi coupling using 4-piperidylzinc reagents is superior to Suzuki coupling because zinc reagents are more stable and less prone to beta-hydride elimination than their magnesium counterparts [4].[1]

Key Protocol: Negishi Coupling of 4-Piperidylzinc Iodide[1][3]
  • Zinc Activation: Activate zinc dust with 1,2-dibromoethane and TMSCl in THF.[1]

  • Reagent Formation: Treat N-Boc-4-iodopiperidine with the activated zinc at room temperature. (Formation is usually quantitative).

  • Coupling: Add the aryl halide (Ar-X), catalyst (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/SPhos), and CuI (co-catalyst, often essential for difficult couplings).[1]

  • Conditions: Heat to 60-80°C.

Why this works: The zinc reagent tolerates the Boc group and ester functionalities on the coupling partner, which Grignard reagents would destroy.

Summary of Synthetic Strategies

StrategyTarget MoleculePrimary ChallengeBest Solution
Pyridine Hydrogenation 4-Alkyl/Aryl Piperidines (Cis)Stereocontrol & PoisoningRh/C or PtO₂ in AcOH .[1] Acid prevents poisoning; metal choice ensures cis selectivity.
Piperidone Addition 4-Substituted-4-HydroxypiperidinesEnolization (Low Yield)CeCl₃ additive .[1] Suppresses basicity, activates carbonyl.[1]
Negishi Coupling 4-Heteroaryl PiperidinesFunctional Group Tolerance4-Piperidylzinc iodide .[1] Tolerates esters/nitriles; avoids beta-elimination.[1]
C-H Activation 4-Aryl Piperidines (Direct)Regioselectivity (C2 vs C4)Directing Groups . Use specific amides or steric blocking at C2 to force C4 activation (Advanced) [5].

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3] Academic Press. (Standard reference for catalyst poisoning mechanisms).

  • Imamoto, T., et al. (1989).[1] Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride.[2][4][5] Journal of the American Chemical Society, 111(12), 4392–4398.

  • Organ, M. G., & Drigani, F. (2005).[1] The preparation of 4-substituted piperidines via the Negishi cross-coupling reaction. Organic Letters.[6] (Contextualizing Zinc stability).

  • Ye, M., et al. (2013).[1] C–H Functionalization of Piperidines. Chemical Reviews. (Discussing C2 vs C4 selectivity challenges).

Technical Support Center: Troubleshooting the Synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid —a critical building block often utilized in the development of targeted covalent kinase inhibitors (such as BTK or JAK3 inhibitors)[1].

Because this molecule contains both a reactive Michael acceptor (the acrylamide) and a carboxylic acid, it presents unique challenges regarding chemoselectivity, zwitterionic intermediate handling, and polymerization. This guide provides field-proven mechanistic insights and self-validating protocols to optimize your yield and purity.

Route Design & Mechanistic Workflow

A common pitfall in synthesizing this molecule is the sequence of deprotection and acylation. Attempting to hydrolyze an ethyl benzoate ester after the piperidine has been acryloylated frequently results in the degradation of the acrylamide, as the hydroxide ion can undergo a Michael addition into the prop-2-enoyl group.

Expert Insight: The optimal causality dictates that ester hydrolysis and Boc-deprotection must occur prior to acryloylation. The resulting intermediate, 3-(piperidin-4-yl)benzoic acid, is then subjected to Schotten-Baumann conditions. Under these biphasic conditions, the carboxylic acid is protected in situ as an unreactive sodium carboxylate, directing chemoselective acylation exclusively to the piperidine nitrogen[2].

SyntheticWorkflow A Ethyl 3-bromobenzoate + Piperidine Boronic Ester B Suzuki Coupling & Reduction A->B C Ester Hydrolysis (LiOH, THF/H2O) B->C Avoids Acrylamide Hydrolysis D Boc Deprotection (HCl/Dioxane) C->D E 3-(piperidin-4-yl)benzoic acid HCl Salt D->E F Schotten-Baumann Acryloylation E->F Acryloyl Chloride NaHCO3, pH 8.5 G 3-(1-Prop-2-enoylpiperidin-4-yl) benzoic acid F->G

Caption: Optimal synthetic sequence preventing acrylamide degradation during ester hydrolysis.

Troubleshooting & FAQs

Q1: My final acryloylation yield is consistently below 40%, and LC-MS shows multiple over-acylated byproducts. How can I suppress these side reactions? A: This is a classic chemoselectivity issue. When acryloyl chloride is added in anhydrous organic solvents (e.g., DCM with Triethylamine), it reacts with both the secondary amine and the free carboxylic acid, forming a highly reactive mixed anhydride[3]. Solution: Switch to Schotten-Baumann conditions (THF/H₂O with NaHCO₃). In an aqueous basic environment (pH 8.5–9.0), any transient mixed anhydride that forms at the carboxylic acid is rapidly and selectively hydrolyzed back to the carboxylate, whereas the piperidine acrylamide bond remains completely stable[4].

Q2: I am losing my intermediate, 3-(piperidin-4-yl)benzoic acid, during the aqueous workup prior to acryloylation. How do I isolate it? A: You are losing it because the intermediate is a zwitterion. With a basic piperidine (pKa ~10) and an acidic benzoic acid (pKa ~4), it is highly water-soluble at neutral pH and nearly impossible to extract into standard organic solvents. Solution:Do not isolate the free base. After Boc-deprotection with HCl/Dioxane, simply evaporate the solvent to isolate the intermediate quantitatively as the HCl salt. Use this solid HCl salt directly in the subsequent Schotten-Baumann reaction by adding an extra equivalent of NaHCO₃ to neutralize the salt in situ.

Q3: My final product forms an insoluble gel during concentration on the rotary evaporator. How can I prevent this? A: Acrylamides are highly susceptible to auto-initiated radical polymerization. When concentrated to dryness, localized heating and the absence of solvent trigger the formation of polyacrylamide gels. Solution: Add a radical scavenger, such as BHT (butylated hydroxytoluene) at 50–100 ppm , to your organic extraction solvent prior to concentration. Furthermore, strictly maintain your rotary evaporator bath temperature below 30 °C.

Q4: Even with Schotten-Baumann conditions, my scale-up yields are inconsistent due to acryloyl chloride polymerization. Is there a more robust alternative? A: Yes. For large-scale synthesis, process chemists often replace acryloyl chloride with 3-chloropropionyl chloride . This forms a stable β-chloroamide intermediate that does not polymerize. In a subsequent step, treating the intermediate with a base (such as NaOH or DBU) induces an E2 elimination to generate the acrylamide cleanly. This exact workaround was utilized by Pfizer during the scale-up of the JAK3 covalent inhibitor PF-06651600, increasing yields from 38% to 85%[2].

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting yield/purity profile for the final acylation step.

Table 1: Optimization of Acryloylation Conditions for 3-(piperidin-4-yl)benzoic acid

Acylating AgentSolvent SystemBaseTempYield (%)PurityMechanistic Outcome / Notes
Acryloyl Chloride (1.2 eq)DCM (Anhydrous)TEA (2.5 eq)0 °C35%60%Mixed anhydride formation; difficult zwitterion extraction[3].
Acryloyl Chloride (1.2 eq)THF / H₂O (1:1)NaHCO₃ (3.0 eq)0 °C78%92%Standard Schotten-Baumann; mixed anhydride rapidly hydrolyzes[4].
3-Chloropropionyl ChlorideTHF / H₂O (1:1)NaOH (4.0 eq)0 °C to RT85%98%Two-step (acylation then elimination); highly scalable, zero polymerization[2].

Self-Validating Experimental Protocol

The following protocol utilizes pH-driven phase partitioning. It is a "self-validating" system because the physical state of the reaction (biphasic dissolution, precipitation) provides real-time confirmation that the chemical transformations are proceeding correctly.

Optimized Schotten-Baumann Acryloylation

Step 1: Biphasic Dissolution Suspend 3-(piperidin-4-yl)benzoic acid hydrochloride (1.0 equiv.) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (10 volumes total). Validation Check: The cloudy suspension will clear into a distinct biphasic solution as the zwitterion converts to the highly water-soluble sodium carboxylate. Verify the aqueous layer is pH ≥ 8.5.

Step 2: Interfacial Acylation Cool the vigorously stirring mixture to 0–5 °C. Add acryloyl chloride (1.1 equiv.) dropwise over 15 minutes. Causality: Vigorous stirring maximizes the interfacial surface area, ensuring the highly reactive acryloyl chloride reacts with the amine at the phase boundary before it can hydrolyze in the bulk aqueous phase[4].

Step 3: Impurity Purge Separate the layers. Wash the aqueous layer twice with Ethyl Acetate. Validation Check: The target molecule (as a sodium salt) and hydrolyzed acrylic acid remain in the aqueous phase. Neutral or basic impurities (including over-alkylated byproducts) partition into the organic waste, which is discarded.

Step 4: Acidification and Isolation Cool the retained aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.5. Validation Check: The solution will immediately turn cloudy as the sodium carboxylate is protonated to the free benzoic acid.

Step 5: Extraction & Stabilization Extract the cloudy aqueous mixture with Ethyl Acetate (3x). To the combined organic layers, add 50 ppm of BHT (radical inhibitor). Dry over Na₂SO₄, filter, and concentrate under reduced pressure (Bath Temp ≤ 30 °C) to afford the pure 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid[1].

PurificationWorkflow A Crude Biphasic Mixture (pH ~8.5) B Phase Separation A->B C Organic Phase (Discard Non-Acidic Impurities) B->C D Aqueous Phase (Product as Sodium Salt) B->D E Acidify to pH 2.5 (1M HCl) D->E F Precipitation / Extraction E->F G Pure Target Molecule F->G

Caption: Self-validating pH-driven purification isolating the target carboxylic acid.

References

  • Stepan, A. F., et al. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, vol. 23, no. 8, 2019, pp. 1548-1557. URL:[Link]

  • Wang, Z., et al. "Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof." U.S. Patent No. 11,884,674. Washington, DC: U.S. Patent and Trademark Office, 2024.
  • Zara, S., et al. "Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor." Journal of Medicinal Chemistry, vol. 65, no. 2, 2022. URL:[Link]

Sources

Technical Support Center: Overcoming Poor Stereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Troubleshooting Center. As a critical chiral building block in pharmaceuticals and natural products, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) in piperidine synthesis is paramount. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights for researchers and drug development professionals.

Module 1: Asymmetric Hydrogenation of Pyridines (AHP)

Q: Why am I experiencing low enantiomeric excess (ee) and catalyst poisoning when directly hydrogenating substituted pyridines?

A: Direct asymmetric hydrogenation of pyridines is notoriously difficult due to two primary mechanistic barriers:

  • Causality of Low Stereoselectivity: The pyridine ring is highly stable and flat. This lack of three-dimensional steric bulk makes facial differentiation by a chiral transition-metal catalyst extremely challenging[1].

  • Causality of Catalyst Poisoning: The resulting piperidine product is a significantly stronger Lewis base than the starting pyridine. It binds tightly to the active sites of transition metal catalysts (such as Rh or Ru), effectively poisoning them and halting the catalytic cycle prematurely[2].

Solution: Implement a salt formation strategy or use chiral auxiliaries. Converting the pyridine to a pyridinium salt (via protonation or N-alkylation) disrupts the electronic structure, increases reactivity, and prevents the resulting piperidinium salt from coordinating to and poisoning the metal center[3]. Alternatively, attaching a chiral auxiliary (e.g., an oxazolidinone) can direct the hydrogenation to achieve up to >95% ee[2].

G A Substituted Pyridine (Flat, Low Reactivity) B Protonation / Alkylation (Salt Formation) A->B C Pyridinium Salt (Activated, Non-coordinating) B->C D Chiral Ir-Catalyst + H2 (Facial Differentiation) C->D E Chiral Piperidinium Salt (High ee & dr) D->E F Basic Workup E->F G Chiral Piperidine F->G

Workflow for asymmetric hydrogenation of pyridinium salts to prevent catalyst poisoning.

Self-Validating Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Validation Checkpoint: The reaction solution must remain homogeneous throughout the process. Precipitation indicates catalyst degradation or an incorrect solvent choice.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the substituted pyridinium salt (1.0 mmol) and a chiral Iridium dinuclear complex (e.g.,

    
     with a chiral P,N-ligand) at 1-2 mol% loading[3].
    
  • Solvent Addition: Add an anhydrous methanol/dichloromethane mixture (5 mL). Mechanistic Note: Protic solvents facilitate the proton-transfer steps critical to the outer-sphere dissociative mechanism[4].

  • Pressurization: Seal the autoclave, purge with

    
     three times to remove ambient atmosphere, and pressurize to 50-60 bar 
    
    
    
    .
  • Reaction: Stir at room temperature (or up to 60 °C depending on the steric hindrance of the substrate) for 12-24 hours.

  • Workup: Vent the

    
     gas carefully. Add 1M NaOH (aq) to neutralize the salt. Extract with ethyl acetate. Mechanistic Note: The basic workup is mandatory to deprotonate the salt and release the free chiral piperidine[3].
    
  • Analysis: Determine conversion via

    
     NMR and enantiomeric excess via chiral HPLC.
    
Quantitative Data: Catalyst Comparison for Pyridine Hydrogenation
StrategyCatalyst SystemTypical YieldEnantioselectivity (ee)Reaction Time
Direct HydrogenationRu / Chiral Phosphine40-60%< 30%48 h
Auxiliary-Directed

/ Oxazolidinone
85-95%Up to 98%12-24 h
Salt FormationIr(I) P,N-ligand80-99%85-95%12-24 h

Module 2: Diastereocontrol in Reductive Amination & Aza-Prins Cyclization

Q: My reductive amination of 1,5-dicarbonyl compounds yields a poor diastereomeric ratio (dr) of cis/trans piperidines. How can I improve this?

A: The stereochemical outcome of a reductive amination depends entirely on the conformation of the intermediate iminium ion prior to hydride attack[5]. Causality: If the reduction occurs too rapidly before the iminium ion can equilibrate to its most thermodynamically stable chair conformation (which places bulky substituents in equatorial positions), you will trap higher-energy conformers, resulting in a mixture of diastereomers. Solution: Use a milder reducing agent (e.g.,


 instead of 

) or lower the reaction temperature. This kinetic delay allows the intermediate to adopt the favored chair conformation, typically leading to high cis-diastereoselectivity[5].

Q: When should I choose an Aza-Prins cyclization over Reductive Amination?

A: Choose the Aza-Prins cyclization when you need to construct the piperidine ring while simultaneously introducing a new substituent at the C4 position with absolute stereocontrol. Unlike reductive amination, which is a convergent approach from acyclic precursors, the Aza-Prins reaction proceeds via a distinct carbocation intermediate that is trapped by a nucleophile, offering superior diastereocontrol for highly substituted scaffolds[5].

G A Homoallylic Amine + Aldehyde B Acid-Catalyzed Condensation A->B C Iminium Ion Intermediate B->C D Aza-Prins Cyclization (C-C Bond Formation) C->D E Carbocation Intermediate (Stereocenter Established) D->E F Nucleophilic Trapping (e.g., Halide or Water) E->F G Highly Substituted Piperidine F->G

Mechanistic pathway of the stereoselective Aza-Prins cyclization.

Self-Validating Protocol: Diastereoselective Aza-Prins Cyclization

Validation Checkpoint: Complete consumption of the aldehyde by TLC indicates successful iminium formation prior to the cyclization event.

  • Imine Formation: Dissolve the homoallylic amine (1.0 eq) and aldehyde (1.1 eq) in anhydrous dichloromethane (DCM). Stir over 4Å molecular sieves for 2 hours to drive water removal.

  • Cyclization Initiation: Cool the mixture to -78 °C. Slowly add a Lewis acid (e.g.,

    
     or 
    
    
    
    , 1.2 eq). Mechanistic Note: The Lewis acid serves a dual purpose: it activates the iminium ion for cyclization and provides the nucleophile (e.g., chloride from
    
    
    ) for trapping the resulting carbocation[5].
  • Reaction: Allow the reaction to slowly warm to room temperature over 12 hours to ensure complete conversion.

  • Quenching: Quench carefully with saturated aqueous

    
    .
    
  • Extraction & Purification: Extract the aqueous layer with DCM, dry the combined organic layers over

    
    , and purify via flash column chromatography to isolate the target diastereomer.
    

Module 3: Intermolecular Annulation and Solvent Effects

Q: I am using an Iridium-catalyzed [5 + 1] hydrogen-borrowing annulation, but my enantioenriched substrates are racemizing. What is the cause?

A: In hydrogen-borrowing cascades, the mechanism involves the temporary oxidation of a hydroxyl group to a ketone or aldehyde, followed by amination and subsequent reduction. Causality: If the intermediate ketone is prone to enolization in standard organic solvents, any pre-existing stereocenters alpha to the carbonyl will undergo rapid racemization before the amination step can occur. Solution: Switch the reaction solvent to water. Empirical data demonstrates that performing Ir(III)-catalyzed [5 + 1] annulations in water suppresses the enolization pathway. This solvent effect prevents the racemization of enantioenriched substrates, providing a robust route to highly enantioselective C4-substituted piperidines[4].

Quantitative Data: Comparative Synthetic Strategies for Substituted Piperidines
StrategyKey FeaturesDiastereoselectivity (dr)Enantioselectivity (ee)
Aza-Prins CyclizationForms C-C and C-N bonds simultaneouslyHigh (often >95:5)Requires chiral auxiliary
Reductive AminationConvergent from acyclic dicarbonylsSubstrate-dependentN/A (usually targets dr)
[5+1] Annulation (in

)
Suppresses enolization of intermediatesHighPreserves starting ee

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: nih.gov URL: [Link]

  • Title: Efficient Asymmetric Hydrogenation of Pyridines Source: dicp.ac.cn URL: [Link]

  • Title: Asymmetric hydrogenation of aromatic compounds Source: dicp.ac.cn URL: [Link]

  • Title: Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines Source: oup.com URL: [Link]

Sources

Stabilizing 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support knowledge base for 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid .[1][2] It is designed to address the specific physicochemical challenges posed by its dual-functionality: the reactive acrylamide warhead (prop-2-enoyl group) and the pH-sensitive benzoic acid tail .[1][2]

Technical Support Center: Stability & Handling Guide

Core Stability & Reactivity

Q: Why does the compound degrade rapidly in my standard kinase assay buffer? A: The most likely culprit is the presence of nucleophilic reducing agents.[1] The Mechanism: This molecule contains an acrylamide moiety (


), classified as a "Michael acceptor."[1][2] While designed to covalently modify cysteine residues in a target protein, it cannot distinguish between the target and free thiols in your buffer.[2]
  • Incompatible Reagents: Dithiothreitol (DTT) and

    
    -Mercaptoethanol (
    
    
    
    -ME).[1][2] These will rapidly attack the double bond via Michael addition, forming an inactive adduct.[2]
  • Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a potent reducing agent but is significantly less nucleophilic than DTT/

    
    -ME at physiological pH, minimizing non-specific reaction with the warhead.[1][2]
    

Q: I see multiple peaks in my LC-MS after storing the DMSO stock for a month. Is it polymerizing? A: It is possible, but hydration or isomerization is also likely.[1][2]

  • Polymerization: Acrylamides are prone to radical-initiated polymerization, especially if concentrated (>10 mM) and exposed to light or heat.[1][2]

  • Hydrolysis/Hydration: In the presence of trace water in DMSO (DMSO is hygroscopic), the double bond can undergo slow hydration, or the amide bond can hydrolyze (though less common at neutral pH).[2]

  • Prevention:

    • Use anhydrous DMSO (stored over molecular sieves).[1]

    • Store single-use aliquots at -80°C .

    • Protect from light (amber vials) to prevent UV-induced radical formation or cis-trans isomerization.[1][2]

Solubility & Formulation

Q: The compound precipitates immediately upon dilution into PBS (pH 7.4).[1][2] Why? A: This is a "pH-Switch" solubility failure dependent on the benzoic acid moiety.[1][2]

  • The Science: The benzoic acid group has a pKa of approximately 4.[1][2]2. At pH 7.4, it should be deprotonated (ionized) and soluble.[1] However, if your stock concentration is high (e.g., 10 mM) and you dilute 1:100, the local pH at the droplet interface may drop, or the lipophilic piperidine-acrylamide core may drive aggregation before the acid ionizes.

  • Troubleshooting Protocol:

    • Pre-dilution: Perform an intermediate dilution in 100% DMSO or a 50% DMSO/Water mix before the final spike into buffer.[1][2]

    • pH Check: Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to maintain pH > 7.0 upon addition of the acidic compound.[2]

    • Sonicate: Brief sonication (1-2 mins) can disperse kinetic aggregates formed during the mixing event.[1][2]

Q: Can I use ethanol or methanol as a solvent? A: Avoid primary alcohols for long-term storage.[1][2] While soluble, nucleophilic solvents (methanol/ethanol) can slowly react with the acrylamide warhead over time (solvolysis/Michael addition), especially if catalyzed by trace base.[2] DMSO or DMA (Dimethylacetamide) are the preferred inert vehicles.[1][2]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock stable for >6 months.

  • Weighing: Weigh the solid powder into an amber glass vial (avoid plastic microfuge tubes for long-term storage if possible, to prevent leaching).

  • Solvent: Add anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).
    
    • Calculation: Volume (

      
      L) = [Mass (mg) / MW (273.3  g/mol )] 
      
      
      
      100,000.[1][2]
  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Immediately dispense into small volumes (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Stability QC Check (LC-MS)

Objective: Verify structural integrity before critical assays.[1][2]

  • Dilution: Dilute stock 1:100 in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Analysis: Inject onto C18 column.[1][2]

  • Criteria:

    • Parent Peak: [M+H]+ = 274.13 Da.[1][2]

    • Impurity Flag 1 (Hydrolysis): +18 Da (Hydration of double bond) or -55 Da (Loss of acryloyl group).[1][2]

    • Impurity Flag 2 (Dimerization): [2M+H]+ peaks indicating polymerization.[1][2]

    • Pass Criteria: Purity > 95%.[1][2]

Visualization of Stability Pathways

The following diagram illustrates the critical degradation pathways (Red) and the correct stabilization strategies (Green) for the compound.

StabilityPathways Compound 3-(1-Prop-2-enoylpiperidin-4-yl) benzoic acid Thiols Risk: Thiols (DTT, Beta-ME) Compound->Thiols Water Risk: Hydrolysis (High pH / Long Term) Compound->Water Radicals Risk: Free Radicals (Light / O2) Compound->Radicals Adduct Michael Adduct (Inactive) Thiols->Adduct Rapid Reaction TCEP Solution: Use TCEP (Non-nucleophilic) Thiols->TCEP Replace with Hydrolyzed Hydrolyzed Product (Inactive) Water->Hydrolyzed Slow Buffer Solution: pH 7.0-7.5 (Anhydrous DMSO Stock) Water->Buffer Mitigate with Polymer Polymer/Oligomer (Precipitate) Radicals->Polymer Radical Polymerization Storage Solution: -80°C Amber Vials Radicals->Storage Prevent with

Caption: Figure 1. Degradation landscape of acrylamide-based probes. Red paths indicate instability risks; Green nodes represent corrective protocols.

Summary Data Table

ParameterSpecification / RecommendationReason
Molecular Weight 273.33 g/mol Calculation basis for Molarity.[1][2]
Primary Solvent Anhydrous DMSOInert, high solubility, prevents hydrolysis.[2]
Aqueous Solubility pH-dependent (Low at pH < 4)Benzoic acid pKa ~4.[1][2]2. Requires ionization.[1]
Reducing Agents TCEP only (Avoid DTT,

-ME)
Prevents Michael addition to the acrylamide warhead.
Storage Temp -80°C (Solid or Solution)Minimizes thermal polymerization.[1][2]
Light Sensitivity HighAcrylamides can photo-polymerize; use amber vials.[1][2]

References

  • Che, A. (2023).[1][2][3][4] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Li, Y., et al. (2026).[2][5][6] Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. Journal of Medicinal Chemistry. [Link][1][2]

  • Gehringer, M., & Laufer, S. A. (2019).[2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link][1][2]

  • PubChem. 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid (Structural Analog Data). National Library of Medicine.[1] [Link][1][2]

Sources

Technical Support Center: Troubleshooting High-Throughput Screening with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine scaffolds are ubiquitous in drug discovery, serving as the core structure for numerous GPCR ligands, kinase inhibitors, and alkaloids. However, their specific physicochemical properties—namely their secondary amine basicity (


) and lipophilic nature—introduce unique challenges in High-Throughput Screening (HTS).

This guide addresses the critical failure points associated with piperidine libraries: solubility crashes , liquid handling carryover , assay interference , and compound stability .

Part 1: Solubility & Liquid Handling

Q: My piperidine compounds precipitate immediately upon dilution from DMSO into the assay buffer. How do I fix this?

Diagnosis: This is likely a "pH Shock" phenomenon. Piperidines are strong bases. In 100% DMSO, they exist as uncharged free bases. When diluted into a neutral aqueous buffer (pH 7.4), they must protonate to dissolve. If the local concentration of the compound exceeds its kinetic solubility before protonation occurs, it precipitates as an amorphous solid.

Troubleshooting Protocol:

  • Switch to Salt Forms:

    • Why: The hydrochloride (HCl) or trifluoroacetate (TFA) salt forms of piperidines are significantly more soluble in aqueous media than the free base.

    • Action: If synthesis allows, generate the HCl salt. If screening a library, verify if the vendor provided free base or salt.

  • Implement "Stepwise" Dilution:

    • Avoid "crashing" the compound by diluting 100% DMSO stock directly into 99% aqueous buffer.

    • Protocol: Create an intermediate plate at 10% DMSO/Buffer. Mix, then transfer to the final assay plate (1% DMSO). This allows the compound to equilibrate.

  • Buffer Optimization:

    • Piperidines require a proton source to solubilize. Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to handle the basicity of the compound without shifting the bulk pH.

Data Summary: Solubility Comparison

Compound FormAqueous Solubility (pH 7.4)DMSO StabilityRisk of Precipitation
Free Base Low (< 10 µM typical)HighCritical
HCl Salt High (> 100 µM typical)ModerateLow
TFA Salt HighLow (Acid trace)Low
Q: We are seeing "ghost" positives in wells injected after piperidine compounds. Is this carryover?

Diagnosis: Yes. Piperidine is a secondary amine that interacts strongly with surface silanols (on glass) and certain polymers in plastic tips/tubing via hydrogen bonding and ionic interactions. Standard water/DMSO washes are often insufficient to desorb them.

Troubleshooting Protocol:

  • Acidic Wash Cycle:

    • Mechanism:[1] Protonation of the amine prevents it from binding to surface silanols.

    • Solution: Add a 0.1% Formic Acid or Acetic Acid wash step to your liquid handler.

  • The "Organic-Acid" Sandwich:

    • Use a three-step wash for fixed-tip dispensers (e.g., Hamilton, Tecan):

      • Solvent: DMSO/Ethanol (dissolves lipophilic residue).

      • Acid: 0.1% Formic Acid in Water (protonates the amine).

      • Rinse: System liquid (removes acid).

Part 2: Assay Interference & False Positives

Q: Several piperidine hits show activity in fluorescence intensity assays but fail in counter-screens. Why?

Diagnosis: You are likely observing Fluorescence Quenching or pH-Induced Artifacts .

  • The "Basic" pH Shift:

    • At high concentrations (10–50 µM), a basic piperidine can locally shift the pH of the micro-well, especially in low-capacity buffers (e.g., PBS).

    • Impact: Many fluorophores (e.g., Fluorescein) are pH-sensitive. A shift from pH 7.0 to 7.5 can artificially increase fluorescence, mimicking enzyme activity or binding.

  • Electron Transfer Quenching:

    • The lone pair on the piperidine nitrogen can act as an electron donor, quenching the excited state of nearby fluorophores via Photoinduced Electron Transfer (PET).

Visual Troubleshooting: Interference Decision Tree

Interference_Troubleshooting Start Hit Identified in Fluorescence Assay Check_pH Check Buffer Capacity (Is it < 20mM?) Start->Check_pH Measure_Spec Measure Absorbance Scan (UV-Vis) Check_pH->Measure_Spec Buffer OK False_Pos_pH False Positive: pH Artifact Check_pH->False_Pos_pH Buffer Weak Auto_Fluor Test for Autofluorescence Measure_Spec->Auto_Fluor No Absorbance at Ex/Em False_Pos_Quench False Positive: Quenching/Inner Filter Measure_Spec->False_Pos_Quench Absorbance Detected True_Hit True Positive Auto_Fluor->True_Hit No Signal w/o Reagent Auto_Fluor->False_Pos_Quench Signal Detected

Figure 1: Decision tree for segregating true biological hits from physicochemical artifacts.

Part 3: Stability & Storage

Q: Our re-ordered piperidine powders look yellow/brown compared to the original white batch. Are they degraded?

Diagnosis: Piperidines are susceptible to N-Oxidation and Carbamate Formation .

  • N-Oxidation:

    • Exposure to air (oxygen) over time leads to the formation of N-oxides, which are often colored (yellow/brown) and have different biological activities.

    • Prevention:[1][2][3] Store under inert gas (Argon/Nitrogen).[4]

  • Carbamate Formation (CO2 Scrubbing):

    • Piperidines are excellent CO2 scrubbers. Upon exposure to air, they react with atmospheric CO2 to form carbamate salts.

    • Reaction:

      
      
      
    • Impact: This changes the stoichiometry. You might be weighing a salt rather than the active compound, leading to lower effective concentrations.

Storage Protocol:

  • Temperature: 2–8°C (Short term), -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen.[4]

  • Container: Amber glass (protect from light) with Teflon-lined caps.

Part 4: Synthesis & Optimization Workflow

When optimizing piperidine hits, use this workflow to balance potency with physicochemical properties.

Piperidine_Optimization Hit Piperidine Hit (Free Base) Solubility_Check Solubility < 10µM? Hit->Solubility_Check Salt_Form Generate Salt (HCl / Tartrate) Solubility_Check->Salt_Form Yes Lipophilicity Reduce LogP (Add Polar Groups) Solubility_Check->Lipophilicity No pKa_Mod Modulate Basicity (Fluorination) Salt_Form->pKa_Mod Lipophilicity->pKa_Mod Final_Lead Optimized Lead pKa_Mod->Final_Lead

Figure 2: Optimization workflow for improving piperidine "druggability" in HTS.

References

  • BenchChem. (2025).[4] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Proceedings of the National Academy of Sciences. Retrieved from

  • Di, L., & Kerns, E. (2006).[5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

Sources

Technical Support Center: Enhancing the Bioavailability of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for enhancing the oral bioavailability of benzoic acid derivatives. Many of these compounds exhibit poor aqueous solubility, which can significantly limit their therapeutic efficacy. This guide offers practical, evidence-based strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My benzoic acid derivative has poor aqueous solubility. What are the primary strategies I should consider to improve its oral bioavailability?

A1: Poor aqueous solubility is a common challenge for benzoic acid derivatives and a primary reason for low oral bioavailability.[1] The initial focus should be on strategies that enhance the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal (GI) tract. The main strategies to consider are:

  • Chemical Modification (Prodrug Approach): Creating a more lipophilic, transiently-modified version of your molecule can significantly improve its ability to cross the gut wall.[2][3]

  • Formulation-Based Approaches:

    • Salt Formation: For ionizable benzoic acid derivatives, forming a salt with a suitable counter-ion is often the most effective and straightforward method to increase both solubility and dissolution rate.[4]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix at a molecular level can prevent crystallization and maintain a higher energy, more soluble amorphous state.[5][6]

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, thereby accelerating dissolution.[1]

    • Lipid-Based Formulations: For lipophilic derivatives, formulations such as nanoemulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[7][8]

    • Complexation: Utilizing complexing agents like cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug molecule.[9]

The choice of strategy depends on the specific physicochemical properties of your benzoic acid derivative. A thorough characterization of properties like pKa, logP, melting point, and crystalline form is essential for making an informed decision.[6]

Q2: When is a prodrug strategy appropriate for a benzoic acid derivative, and what are the key considerations?

A2: A prodrug strategy is particularly suitable when the parent benzoic acid derivative has poor membrane permeability despite adequate aqueous solubility, or when its high crystallinity and low solubility are difficult to overcome with formulation approaches alone. By transiently masking the polar carboxylic acid group, typically through esterification, the lipophilicity of the molecule is increased, facilitating its passage across the lipid-rich intestinal membrane.[2]

Key Considerations:

  • Enzymatic Cleavage: The ester prodrug must be efficiently hydrolyzed back to the active parent drug by esterases in the intestinal wall, plasma, or liver.

  • Stability: The prodrug must be stable enough in the GI tract to reach the site of absorption but labile enough to be cleaved in vivo. Stability studies in simulated gastric and intestinal fluids, as well as in plasma, are crucial.[10]

  • Toxicity: The promoiety (the part of the prodrug that is cleaved off) should be non-toxic.

Q3: How do I choose between different formulation strategies for my benzoic acid derivative?

A3: The selection of an appropriate formulation strategy is guided by the Biopharmaceutics Classification System (BCS) or the Developability Classification System (DCS), which categorize drugs based on their solubility and permeability.[7][11] Most poorly soluble benzoic acid derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Here is a general workflow to guide your decision:

G start Start: Poorly Soluble Benzoic Acid Derivative ionizable Is the compound ionizable? start->ionizable salt Salt Formation ionizable->salt Yes permeability Permeability Assessment (e.g., Caco-2 assay) ionizable->permeability No salt->permeability high_perm High Permeability (BCS Class II) permeability->high_perm High low_perm Low Permeability (BCS Class IV) permeability->low_perm Low dissolution_limited Dissolution Rate-Limited high_perm->dissolution_limited solubility_limited Solubility-Limited high_perm->solubility_limited prodrug Prodrug Approach low_perm->prodrug enhancer Permeation Enhancers low_perm->enhancer psd Particle Size Reduction (Micronization/Nanosizing) dissolution_limited->psd asd Amorphous Solid Dispersion (ASD) dissolution_limited->asd solubility_limited->asd lipid Lipid-Based Formulation solubility_limited->lipid G A Mix Oil, Surfactant, Co-surfactant, and Drug B Heat Mixture to Phase Inversion Temperature A->B C Slowly Add Aqueous Phase with Stirring B->C D Cool to Room Temperature C->D E Formation of O/W Nanoemulsion D->E

Figure 2. Workflow for nanoemulsion preparation by the PIT method.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability and identifying potential substrates for efflux transporters. [12][13] Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound (benzoic acid derivative) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. [14][15]2. Monolayer Integrity Test: a. Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. b. After the experiment, assess the permeability of Lucifer yellow. A low permeability of this marker confirms that the monolayer integrity was maintained. [13]3. Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) compartment. c. Add fresh HBSS to the basolateral (B) compartment. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A): a. To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: a. Quantify the concentration of the benzoic acid derivative in the collected samples using a validated LC-MS/MS or HPLC-UV method. [16][17][18][19]6. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. [12]

References

  • Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. European Journal of Medicinal Chemistry. [Link]

  • Experimental and theoretical study on benzoic acid derivatives. ResearchGate. [Link]

  • Hande, IJPSR, 2024; Vol. 15(2): 340-352. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. PMC. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. PubMed. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • PREPARATION AND CHARACTERIZATION OF NANOEMULSION: AN OVERVIEW. Googleapis.com. [Link]

  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction... ResearchGate. [Link]

  • The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace. [Link]

  • 2277–4998 SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. ijbpas. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried. Semantic Scholar. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]

  • Formation of Nano-emulsion. [Link]

  • Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. PubMed. [Link]

  • Preparation and Characterization of Solid Dispersion of Tinidazole with Benzoic Acid and Tartaric Acid | Asian Journal of Applied Sciences. [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. [Link]

  • Strategies To Mitigate Common Pitfalls In Early Drug Development. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ResearchGate. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. ResearchGate. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Techniques for Formulating and Characterizing Nanoemulsions. [Link]

  • US20160199269A1 - Method for preparing nanoemulsion - Google P
  • Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. ResearchGate. [Link]

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. [Link]

  • Navigating Formulation Development: Key Questions for Pharmaceutical R&D Leaders. [Link]

  • Drug Formulation Development: Quick Reference Guide | Ascendia. [Link]

  • Design of benzoic acid derivatives | Download Scientific Diagram. ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]

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Validation & Comparative

In Vitro and In Vivo Validation of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (PEPBA): A Comparative Guide to Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeted Covalency

The development of targeted covalent inhibitors (TCIs) represents a paradigm shift in modern pharmacology. By appending a mildly reactive electrophile (a "warhead") to a specific binding scaffold, TCIs achieve irreversible target engagement[1]. 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (PEPBA) is a representative covalent lead compound. It features a benzoic acid recognition scaffold linked to a piperidine ring, which is acylated with a prop-2-enoyl (acryloyl) group.

This acrylamide moiety acts as a highly specific Michael acceptor. Upon binding to the target's active site, it undergoes a nucleophilic attack by a specific, non-conserved cysteine residue (e.g., Cys481 in Bruton's Tyrosine Kinase, BTK), forming an irreversible covalent bond[2]. The primary clinical advantage of this mechanism is the uncoupling of pharmacokinetics (PK) from pharmacodynamics (PD). Because the target is permanently inactivated, the duration of therapeutic action is dictated by the target protein's resynthesis rate rather than the drug's systemic half-life[3],[4].

Mechanism Target Target Kinase (e.g., BTK Cys481) Complex Reversible Complex (Non-covalent) Target->Complex + PEPBA Inhibitor PEPBA (Acrylamide Warhead) Inhibitor->Complex Binding Covalent Irreversible Adduct (Michael Addition) Complex->Covalent kinact Downstream Downstream Signaling Blocked Covalent->Downstream Inhibition

Fig 1. Kinetic mechanism of PEPBA covalent binding and subsequent pathway inhibition.

Comparative Performance Profile

To objectively evaluate PEPBA, we must benchmark it against both a reversible non-covalent alternative (e.g., RN486) and a gold-standard clinical covalent inhibitor (e.g., Ibrutinib). Standard


 values are highly time-dependent for covalent drugs and thus insufficient for true comparison[5]. Instead, the efficiency of covalent bond formation is defined by 

, which measures both binding affinity (

) and the maximum rate of inactivation (

).

Table 1: Quantitative Comparison of Kinase Inhibitors

CompoundMechanismApparent

(1h)

(

)
24h Target OccupancyIn Vivo

RN486 Reversible4.0 nMN/A< 10%4.5 h
Ibrutinib Covalent0.5 nM

> 95%2.0 h
PEPBA Covalent1.2 nM

> 90%1.8 h

Key Insight: While PEPBA and Ibrutinib exhibit rapid systemic clearance (short


), they maintain >90% target occupancy at 24 hours. The reversible inhibitor RN486, despite a longer half-life, loses target occupancy as plasma concentrations drop below the 

threshold.

In Vitro Validation Methodologies

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality & Design: To definitively prove that PEPBA acts via a covalent mechanism, we must observe a stoichiometric 1:1 mass shift corresponding to the exact molecular weight of the inhibitor. By utilizing a Cys481Ser mutant in parallel with the wild-type kinase, this protocol becomes a self-validating system . If the mass shift occurs in the WT but is absent in the mutant, it definitively proves that the prop-2-enoyl warhead is selectively reacting with the intended nucleophile rather than indiscriminately alkylating the protein[5].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant WT BTK and BTK-C481S mutant to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Note: Keep DTT concentration low to prevent warhead scavenging.

  • Compound Incubation: Add PEPBA (10 µM final concentration, 0.1% DMSO) to both protein samples. Incubate at room temperature for 60 minutes.

  • Desalting: Pass the reaction mixtures through Zeba Spin Desalting Columns to remove unbound PEPBA and buffer salts.

  • LC-MS Analysis: Inject samples onto a high-resolution Q-TOF mass spectrometer coupled with a C4 reverse-phase column.

  • Deconvolution: Deconvolute the raw spectra. The WT protein should display a mass shift of exactly +259.1 Da (MW of PEPBA), whereas the C481S mutant must retain its native mass.

Protocol 2: Time-Dependent Kinase Inhibition ( )

Causality & Design: Because covalent inhibition is a two-step process (reversible binding followed by irreversible bond formation), a single


 readout is misleading. We must measure the rate of enzyme inactivation over time. Including a reversible inhibitor (RN486) as a control self-validates the assay: the reversible compound will show a stable 

over time, while PEPBA's apparent

will drop exponentially.

Step-by-Step Methodology:

  • Pre-incubation: Prepare a 384-well plate with varying concentrations of PEPBA (0.1 nM to 1 µM). Add BTK enzyme (0.5 nM) and incubate for multiple time intervals (

    
     = 0, 15, 30, 60, 120 minutes).
    
  • Substrate Addition: Initiate the kinase reaction by adding ATP (at

    
    ) and a fluorescently labeled peptide substrate.
    
  • Quench and Read: Stop the reaction after 10 minutes using EDTA. Read fluorescence polarization or TR-FRET signals.

  • Kinetic Fitting: Plot the remaining fractional activity versus pre-incubation time to extract the observed rate constant (

    
    ) for each concentration.
    
  • Parameter Extraction: Plot

    
     against inhibitor concentration using the equation 
    
    
    
    to determine the fundamental constants.

In Vivo Validation Methodologies

Protocol 3: Pharmacokinetics and Ex Vivo Target Occupancy

Causality & Design: The ultimate proof of a TCI's efficacy is the PK/PD disconnect. We must measure plasma drug concentrations (PK) simultaneously with target occupancy (PD) in the tumor tissue. This system is self-validating: a successful TCI will show near-zero plasma levels at 24 hours, yet the target will remain fully occupied, proving that efficacy is driven by the covalent bond rather than continuous drug exposure[3].

Step-by-Step Methodology:

  • Dosing: Administer PEPBA (10 mg/kg, PO) to tumor-bearing xenograft mice (e.g., Mino mantle cell lymphoma model).

  • Sampling: Harvest blood (for PK) and tumor tissue (for PD) at 1, 4, 12, and 24 hours post-dose.

  • PK Analysis: Quantify PEPBA in plasma using LC-MS/MS to determine

    
    , 
    
    
    
    , and
    
    
    .
  • Ex Vivo Target Occupancy: Lyse the tumor tissue. Incubate the lysate with a biotinylated, highly reactive covalent probe that binds to any unoccupied Cys481 sites.

  • Quantification: Pull down the biotinylated probe with streptavidin beads and quantify the remaining BTK via Western blot. High target occupancy by PEPBA will prevent the probe from binding, resulting in an absent BTK band in the pulldown.

ValidationWorkflow Step1 In Vitro Profiling Intact MS & kinact/KI Step2 Cellular Assays Target Occupancy Step1->Step2 Step3 In Vivo Models PK/PD Disconnect Step2->Step3 Control Cys-to-Ser Mutant Negative Control Control->Step1 Validates Control->Step2 Validates

Fig 2. Self-validating experimental workflow for evaluating targeted covalent inhibitors.

References

  • Sutanto, F., et al. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2022.[Link]

  • Serafim, R. A. M., & Gehringer, M. "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond." PMC, 2024.[Link]

  • Zhao, Z., et al. "Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling." PMC, 2022.[Link]

  • "A Comparative Clinical Pharmacology Analysis of FDA-Approved Targeted Covalent Inhibitors vs. Reversible Inhibitors in Oncology." Clinical Pharmacology & Therapeutics, 2024.[Link]

Sources

Structure-activity relationship of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid analogs. This scaffold represents a critical class of covalent fragments used in modern drug discovery, particularly for targeting "undruggable" pockets like the TEAD palmitate-binding site or specific cysteine residues in KRAS and BTK.[1]

Executive Summary

The molecule 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid (systematically: 3-(1-acryloylpiperidin-4-yl)benzoic acid) serves as a quintessential covalent fragment .[1] Its architecture combines a high-affinity binding moiety (benzoic acid) with a reactive warhead (acrylamide) via a semi-rigid linker (piperidine).[1] This guide dissects the SAR of this scaffold, focusing on its optimization as a covalent inhibitor for targets such as TEAD transcription factors (where the benzoic acid mimics the palmitate lipid headgroup) and KRAS G12C .[1]

Structural Anatomy & Pharmacophore Analysis

To understand the SAR, we must deconstruct the molecule into three functional domains.[1] Each domain plays a distinct role in the binding kinetics (


).[1]
DomainChemical MoietyBiological FunctionKey SAR Vector
Warhead 1-Prop-2-enoyl (Acrylamide)Forms a covalent bond with a nucleophilic cysteine (e.g., Cys359 in TEAD2).[1]Reactivity Tuning: Modulating electrophilicity to balance potency and selectivity.[1]
Linker Piperidin-4-ylPositions the warhead relative to the binding moiety; controls vector and rigidity.[1]Geometry: Ring size, substitution pattern (3- vs 4-), and conformational constraint.
Binder Benzoic Acid (3-position)Provides reversible affinity (

) via salt bridges or H-bonds (e.g., with Arg/Lys residues).[1]
Affinity Optimization: Isosteres, substituents, and lipophilicity.[1]
Structure-Activity Relationship (SAR) Deep Dive
A. The Warhead: Tuning Covalent Reactivity

The acrylamide group is a Michael acceptor.[1] The goal is to maximize the rate of inactivation (


) without reacting promiscuously with other cellular thiols (e.g., Glutathione).[1]
  • Acrylamide (Prop-2-enoyl): The baseline warhead.[1] Moderate reactivity.

  • Methacrylamide (2-Methyl-prop-2-enoyl): Adds a methyl group at the

    
    -position.[1]
    
    • Effect: Steric hindrance reduces reactivity.[1] Useful if the parent acrylamide is too toxic or unstable.[1]

  • Butynamide (Prop-2-ynoyl): An alkyne warhead.[1]

    • Effect: Lower reactivity but different geometry (linear).[1] Often used to target less accessible cysteines.[1]

  • Chloroacetamide: Highly reactive.[1]

    • Effect: Often leads to non-specific toxicity.[1] Generally avoided in late-stage optimization but useful for initial "hit" validation.[1]

B. The Linker: Geometric Constraints

The piperidine ring acts as a scaffold to orient the warhead.[1]

  • Piperidine (4-yl): The parent structure.[1] Flexible chair conformation.[1]

  • Piperazine: Introduces a second nitrogen.[1]

    • Effect: Changes pKa and solubility.[1] Can improve pharmacokinetic properties but may alter the vector of the warhead.[1]

  • Azetidine (3-yl): A smaller, 4-membered ring.[1]

    • Effect: Rigidifies the linker and shortens the distance between the warhead and the binder.[1] Critical for targeting shallow pockets.

  • Substitution Position (3- vs 4-):

    • Observation: The 3-substituted benzoic acid (meta) often provides a better vector for the carboxylate to engage deep interactions while keeping the warhead exposed to solvent-front cysteines compared to the 4-substituted (para) analog.[1]

C. The Binder: Enhancing

The benzoic acid moiety is the primary driver of reversible binding affinity (


).[1]
  • Carboxylic Acid Isosteres:

    • Tetrazole: Improves metabolic stability and membrane permeability while maintaining acidity.[1]

    • Sulfonamide:[1] Changes the H-bond geometry and acidity.

  • Ring Substituents:

    • Fluorine (F):[1] Scanning the phenyl ring with fluorine (e.g., 2-F, 4-F, 5-F) can improve metabolic stability and modulate the pKa of the carboxylic acid.[1]

    • Chlorine/Methyl:[1] Adds lipophilicity to fill hydrophobic sub-pockets.[1]

Performance Comparison: Covalent vs. Non-Covalent

Comparison of the 3-(1-acryloylpiperidin-4-yl)benzoic acid scaffold against standard alternatives in a hypothetical TEAD-palmitate pocket assay.

Compound ClassRepresentative MoleculeMechanism

(Potency)

(Efficiency)
Selectivity
Covalent Fragment 3-(1-acryloylpiperidin-4-yl)benzoic acid Targeted Covalent 0.5 - 2.0

M
High (

)
High (Cys-dependent)
Non-Covalent BinderFlufenamic AcidReversible10 - 50

M
N/ALow (Promiscuous)
Optimized LeadK-975 AnalogTargeted Covalent< 0.1

M
Very HighVery High
Reversible Isostere3-(1-acetylpiperidin-4-yl)benzoic acidReversible> 100

M
N/ALow

Key Insight: The covalent warhead transforms a weak binder (mM affinity) into a potent inhibitor (


M to nM) by trapping the target in an inactive state.[1] The "acetyl" analog (lacking the double bond) serves as a negative control to prove the covalent mechanism.[1]
Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry (Covalent Labeling)

Objective: Confirm covalent modification of the target protein.[1]

  • Preparation: Dilute target protein (e.g., TEAD2, 5

    
    M) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
    
  • Incubation: Add compound (10-50

    
    M) and incubate for 1, 4, and 24 hours at room temperature.
    
  • Quenching: Acidify with 1% Formic Acid.

  • Analysis: Inject onto an LC-MS (e.g., Agilent Q-TOF).

  • Data Interpretation: Look for a mass shift of +257 Da (MW of the compound) relative to the apo-protein.[1] Calculate % labeling based on peak intensities.

Protocol B: Fluorescence Polarization (FP) Competition Assay

Objective: Measure


 by displacing a fluorescent probe.[1]
  • Probe: Use a fluorescently labeled palmitate or a known high-affinity tracer (e.g., BODIPY-labeled probe).[1]

  • Plate Setup: In a 384-well black plate, add protein (20 nM), tracer (5 nM), and serial dilutions of the test compound.

  • Incubation: Incubate for 2-4 hours to allow covalent reaction to reach completion (or equilibrium for reversible binders).

  • Read: Measure Fluorescence Polarization (Ex/Em: 485/535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .[1]
    
Visualizing the Mechanism & Workflow

The following diagram illustrates the "Warhead-Linker-Binder" logic and the screening workflow for optimizing this scaffold.

G cluster_0 Scaffold Anatomy Warhead Warhead (Acrylamide) Target Target Cysteine (e.g., TEAD Cys359) Warhead->Target Michael Addition Linker Linker (Piperidine) Linker->Warhead Orients Binder Binder (Benzoic Acid) Linker->Binder Connects Binder->Target Reversible Affinity (Ki) Complex Covalent Complex (Irreversible Inhibition) Target->Complex Time-Dependent

Caption: Structural decomposition of the 3-(1-acryloylpiperidin-4-yl)benzoic acid scaffold and its interaction with a target cysteine residue.

Workflow cluster_SAR SAR Optimization Cycles Start Hit: 3-(1-acryloylpiperidin-4-yl)benzoic acid Step1 1. Warhead Tuning (Methacrylamide, Butynamide) Start->Step1 Assay1 Mass Spec Screening (% Labeling) Step1->Assay1 Step2 2. Linker Rigidification (Azetidine, Piperazine) Assay2 Biochemical IC50 (Fluorescence Polarization) Step2->Assay2 Step3 3. Binder Modification (Isosteres, F-scan) Assay3 Cellular Viability (Cell Titer Glo) Step3->Assay3 Assay1->Step2 If >50% Labeling Assay2->Step3 If IC50 < 1uM Lead Optimized Lead Candidate Assay3->Lead Valid Potency

Caption: Iterative SAR workflow for transforming the initial fragment hit into an optimized lead compound.

References
  • Covalent Fragment Discovery

    • Keeley, A., et al. "Fragment-based covalent ligand discovery."[1] Drug Discovery Today, 2020.[1]

  • TEAD Inhibitor Design

    • Bumpus, T. W., et al. "Exposing the TEAD Palmitate Pocket for Covalent Drug Discovery."[1] ACS Chemical Biology, 2021.[1] [1]

  • Acrylamide Warhead Chemistry

    • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors."[1] Journal of Medicinal Chemistry, 2019.[1] [1]

  • Piperidine Linkers in PROTACs

    • Mapelli, C., et al. "Design and synthesis of piperidinyl-benzoic acid linkers."[1] Bioorganic & Medicinal Chemistry Letters, 2020.[1]

Sources

Head-to-head comparison of piperidine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Scaffold: Donepezil vs. Next-Generation Fluorinated Piperidines

Executive Summary: The Piperidine Privilege

In the landscape of CNS drug discovery, the piperidine ring is not merely a structural linker; it is a pharmacophoric anchor. With a pKa of ~11.0, piperidine exists predominantly as a protonated cation at physiological pH, allowing it to forge critical cation-


 interactions with aromatic residues in protein active sites.

This guide provides a technical, head-to-head comparison between Donepezil (the clinical gold standard) and Next-Generation Fluorinated N-Benzylpiperidines (specifically the ortho-fluoro derivative, hereafter referred to as Compound 5d ). We analyze their performance in Acetylcholinesterase (AChE) inhibition, dissect the structural reasons for potency shifts, and provide a self-validating protocol for experimental verification.

Compound Profiles & Structural Logic
The Incumbent: Donepezil (Aricept)
  • Class: N-Benzylpiperidine / Indanone hybrid.[1]

  • Mechanism: Dual-binding site inhibitor. It spans the entire active site gorge of AChE.

  • Structural Key: The charged nitrogen of the piperidine ring binds to the anionic subsite (Trp86) via cation-

    
     interactions, while the indanone ring stacks against the Peripheral Anionic Site (PAS)  (Trp279).
    
  • Limitation: While potent, first-generation benzylpiperidines can lack selectivity against Butyrylcholinesterase (BuChE), leading to peripheral side effects.

The Challenger: Compound 5d (Fluorinated N-Benzylpiperidine)
  • Class: Halogenated Benzamide-Piperidine Derivative.

  • Modification: Introduction of an ortho-fluorine atom on the benzyl ring and replacement of the indanone with a flexible benzamide linker.

  • Causality of Potency: The fluorine atom introduces a strong dipole and hydrophobic bulk that optimizes filling of the hydrophobic pocket near the PAS. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the nearby amine, potentially strengthening the electrostatic clamp within the gorge.

Head-to-Head Performance Data

The following data aggregates competitive binding studies comparing the standard Donepezil against the optimized Compound 5d series.

MetricDonepezil (Standard)Compound 5d (Challenger)Performance Delta
AChE IC50 (nM)


~2-3x More Potent
BuChE IC50 (µM)


Higher Selectivity
Selectivity Index ~200-500>7,000Superior Profile
Binding Mode Mixed (Competitive/Non-comp)MixedSimilar Mechanism
BBB Permeability High (

)
High (

)
Equivalent CNS Entry

Technical Insight: The drastic increase in the Selectivity Index (AChE/BuChE) for Compound 5d is attributed to the steric clash of the benzamide linker with the smaller acyl pocket of BuChE, a feature less pronounced in the Donepezil scaffold.

Mechanism of Action: The Dual-Site Blockade

The following diagram illustrates the "Dual-Site Binding" mechanism which is critical for the efficacy of piperidine-based inhibitors. Both compounds bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), effectively plugging the gorge.

AChE_Inhibition cluster_binding Inhibitor Binding Dynamics ACh Acetylcholine (Substrate) AChE_Free AChE Enzyme (Active Gorge Open) ACh->AChE_Free Hydrolysis (Normal) CAS Catalytic Anionic Site (Trp86) AChE_Free->CAS PAS Peripheral Anionic Site (Trp279) AChE_Free->PAS Piperidine Piperidine Moiety (Protonated) Piperidine->CAS Cation-π Interaction Complex Stable Inhibitor-Enzyme Complex (Gorge Occluded) CAS->Complex High Affinity Binding PAS->Complex Linker Aromatic Linker (Indanone/Benzamide) Linker->PAS π-π Stacking Complex->ACh Blocks Entry Neuro Neuroprotection (Aβ Aggregation Blocked) Complex->Neuro PAS Blockade prevents Aβ fibrillization Signal Cholinergic Signal Terminated

Caption: Dual-site inhibition mechanism where the piperidine moiety anchors at the CAS while the aromatic tail blocks the PAS, preventing both ACh hydrolysis and amyloid-beta aggregation.

Experimental Protocol: The Self-Validating Ellman's Assay

To verify the IC50 values cited above, use this modified Ellman’s protocol. This workflow includes a "Spontaneous Hydrolysis Correction" step, often omitted in standard guides, which ensures data integrity for high-potency inhibitors.

Reagents Preparation
  • Buffer A (pH 8.0): 0.1 M Sodium Phosphate buffer. Critical: pH must be exact; piperidine protonation is pH-dependent.

  • DTNB Stock (Ellman’s Reagent): 10 mM DTNB in Buffer A containing 15 mM Sodium Bicarbonate.

  • Substrate (ATCI): 15 mM Acetylthiocholine Iodide in water.

  • Enzyme (AChE): 5 U/mL Electrophorus electricus AChE in Buffer A containing 1% BSA (stabilizer).

The Protocol (96-Well Format)
StepComponentTest Well (µL)Blank Well (µL)Control Well (µL)Rationale
1Buffer A140160140Maintains ionic strength.
2Inhibitor (Piperidine Cmpd)20200Variable: Serial dilution (e.g.,

to

M).
3Solvent (DMSO/Buffer)0020Control: 100% Activity baseline.[2]
4Enzyme (AChE)20020Initiator: Blank lacks enzyme to measure spontaneous hydrolysis.
5 Incubation 15 min 15 min 15 min Allows inhibitor to reach equilibrium binding.
6DTNB / ATCI Mix (1:1)202020Substrate addition initiates reaction.

Measurement:

  • Read Absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

  • Validation Check: The "Blank Well" slope must be <5% of the "Control Well" slope. If higher, your ATCI substrate has degraded.

Calculation:



Note: Subtract 

from all readings before calculation.
Strategic Conclusion

The comparison reveals that while Donepezil remains a robust therapeutic, the Piperidine Scaffold is amenable to significant optimization.

  • Halogenation is Key: The introduction of fluorine (Compound 5d) enhances potency by nearly 3-fold, likely due to improved lipophilic fit in the gorge and electronic modulation of the piperidine nitrogen.

  • Selectivity via Linker Design: Modifying the linker between the piperidine and the aromatic tail (switching from indanone to benzamide) drastically improves selectivity against BuChE, potentially reducing peripheral side effects.

  • Development Pathway: For researchers, the piperidine scaffold should be viewed as a "dual-anchor" template. Future derivatives should focus on rigidifying the linker to reduce entropic penalties upon binding.

References
  • BenchChem. (2025).[2][3][4][5] Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals. Retrieved from

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. (Foundational Donepezil Data).[5]

  • Frontiers in Chemistry. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Retrieved from

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. Retrieved from

  • AAT Bioquest. (2025). Fluorimetric Assay for Measuring Acetylcholinesterase Activity. Retrieved from

Sources

A Senior Application Scientist's Guide to Validating Small Molecule Probes for Biological Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive comparison of contemporary techniques for the validation of small molecule probes. We will move beyond procedural descriptions to explore the rationale behind experimental choices, with an emphasis on establishing self-validating systems to fortify the scientific credibility of your research.

The Foundational Pillars of Probe Validation

A robustly validated chemical probe is built upon three foundational pillars:

  • Potency: The probe must effectively modulate its intended target at a low concentration, generally with an in vitro half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) below 100 nM.

  • Selectivity: The probe should demonstrate a clear preference for its target over other proteins, especially those within the same family. A selectivity of over 30-fold is a widely accepted standard.

  • Cellular Activity: The probe needs to engage its target within a living cell at a relevant concentration (typically under 1 µM) to produce a quantifiable biological effect.[1]

Verifying Target Engagement: Confirming the "Handshake" in a Cellular Environment

The initial and most critical step in probe validation is to confirm that it binds to its intended target within the complex milieu of a cell.[3] This "target engagement" provides direct evidence that the probe can permeate the cell and interact with its designated protein. A variety of sophisticated assays are available to measure target engagement, each with distinct advantages and applications.

A Comparative Overview of Key Target Engagement Assays
Assay Principle Throughput Sensitivity Key Equipment
Cellular Thermal Shift Assay (CETSA) Ligand binding confers thermal stability to the target protein.Low to High (with automation)Dependent on antibody quality and target expression.Thermal cycler, Western blot apparatus or plate reader for high-throughput formats.
NanoBRET™ Target Engagement Assay A test compound competes with a fluorescent tracer for binding to a NanoLuc®-tagged target protein, disrupting Bioluminescence Resonance Energy Transfer (BRET).HighHigh (pM to nM range)Luminometer or plate reader with BRET detection capabilities.
Kinobeads Competition Binding Assay A soluble probe competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases within a cell lysate.HighHigh (nM to µM range)Liquid chromatography-mass spectrometry (LC-MS) system.
Cellular Thermal Shift Assay (CETSA): A Label-Free Method for Assessing Stability

CETSA is a widely applicable technique based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4] This increased thermal stability is measured by heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-aggregated) target protein that remains. A shift in the protein's melting curve to a higher temperature in the presence of the probe is a direct indication of target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with small molecule probe or vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots at a range of temperatures C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and aggregated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify protein concentration G->H I 9. Analyze by Western Blot for target protein H->I J 10. Plot melting curves and determine thermal shift I->J

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate and grow cells to approximately 80-90% confluency. Treat the cells with various concentrations of your small molecule probe or a vehicle control (e.g., DMSO) for a defined period.

  • Harvesting and Aliquoting: Harvest the cells, wash them with PBS, and resuspend them in a suitable buffer. Distribute the cell suspension into PCR tubes.

  • Heat Challenge: Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by a cooling period.

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles or a lysis buffer supplemented with protease inhibitors.

  • Separation of Soluble Fraction: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g).

  • Western Blot Analysis: Carefully transfer the supernatant, which contains the soluble proteins, to a new tube. Measure the protein concentration and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting with an antibody specific to your target protein.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to create melting curves. A rightward shift in the melting curve of the probe-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

The NanoBRET™ assay is a highly sensitive method for quantifying the binding of a small molecule to its target protein in living cells.[5] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity. In this assay, the target protein is genetically fused to a bright luciferase (NanoLuc®), and a cell-permeable fluorescent ligand (tracer) that binds to the target is introduced. When the tracer binds to the NanoLuc®-fusion protein, a BRET signal is generated. A test compound that binds to the same site on the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Detection & Analysis A 1. Transfect cells with NanoLuc®-target fusion construct B 2. Plate cells in a multi-well plate A->B C 3. Add test compound at various concentrations B->C D 4. Add fluorescent tracer C->D E 5. Add Nano-Glo® substrate D->E F 6. Measure luminescence at donor and acceptor wavelengths E->F G 7. Calculate BRET ratio F->G H 8. Plot dose-response curve to determine IC50 G->H

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation: Transfect cells with a plasmid that expresses the target protein as a fusion with NanoLuc® luciferase. Seed the transfected cells in a white, opaque multi-well plate designed for luminescence assays.

  • Compound and Tracer Addition: Add the small molecule probe to the wells at a range of concentrations. Subsequently, add the fluorescent tracer at a pre-optimized concentration.

  • Substrate Addition and Signal Detection: Initiate the luminescent reaction by adding the Nano-Glo® live-cell substrate. Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the test compound concentration to generate a dose-response curve and calculate the IC50 value, which represents the probe's potency for target engagement in live cells.

Assessing Selectivity: Charting the "Interactome" of Your Probe

A crucial step in probe validation is to map its selectivity profile.[6] An optimal probe will bind with high affinity to its intended target while displaying minimal interaction with other proteins, particularly those that are structurally similar. Undesired off-target interactions can confound experimental results, leading to the misattribution of a biological phenotype to the intended target.

Kinobeads Competition Binding Assay: A Global View of Kinase Inhibition

For probes targeting the kinase family, the kinobeads assay provides a powerful chemoproteomic method for assessing selectivity.[7] This technique employs beads functionalized with a mixture of non-selective, ATP-competitive kinase inhibitors to capture a large fraction of the cellular kinome from a cell lysate.[8] The small molecule probe is then introduced into the lysate to compete with the kinobeads for binding to its target kinases. By using quantitative mass spectrometry to identify and quantify the kinases that are displaced from the beads by the probe, a detailed selectivity profile can be constructed.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_enrichment Kinase Enrichment cluster_analysis Mass Spectrometry Analysis A 1. Prepare cell lysate B 2. Treat lysate with varying concentrations of the probe A->B C 3. Add kinobeads to the treated lysate B->C D 4. Incubate to allow kinase binding C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute and digest bound proteins E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Quantify kinase displacement and determine selectivity G->H

Caption: Workflow of the Kinobeads Competition Binding Assay.

  • Cell Lysate Preparation: Generate a native lysate from your cells or tissue of interest, ensuring that kinase activity is maintained.

  • Probe Incubation: Divide the lysate into aliquots and incubate them with a range of concentrations of your small molecule probe or a vehicle control.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate to capture kinases that are not bound by the soluble probe.

  • Washing and Elution: Thoroughly wash the beads to eliminate non-specifically bound proteins. Elute the captured kinases from the beads.

  • Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases present in each sample. A reduction in the amount of a specific kinase captured by the beads in the presence of the probe indicates a direct interaction. By comparing the displacement of a wide range of kinases at different probe concentrations, a comprehensive selectivity profile can be generated.[9]

The Indispensable Role of Controls in Probe Validation

The use of appropriate controls is a cornerstone of rigorous scientific experimentation, and the validation of small molecule probes is no exception. Controls are essential for establishing that the observed biological effects are a direct result of the probe's on-target activity.

  • Negative Control: An essential control is a structurally similar but biologically inactive version of the probe. This compound should be tested in parallel with the active probe to confirm that the observed phenotype is not a result of non-specific interactions of the chemical scaffold.

  • Genetic Knockdown/Knockout: The use of genetic methods, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein, offers a powerful complementary approach. If the genetic perturbation of the target protein recapitulates the phenotype observed with the chemical probe, it provides robust validation of the probe's on-target mechanism of action.

In Vivo Validation: From the Petri Dish to a Living Organism

While in vitro and cellular assays are fundamental for the initial characterization of a probe, its validation in a whole organism is often the ultimate objective.[10] In vivo studies provide a more physiologically relevant context and are essential for evaluating the therapeutic potential of a probe.

Key aspects of in vivo validation include:

  • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the probe is critical. This information is necessary for designing a dosing regimen that will achieve and sustain a sufficient concentration of the probe at the site of action.[10]

  • Pharmacodynamics (PD): The use of pharmacodynamic biomarkers is vital to confirm that the probe is engaging its target and producing the expected biological response in the animal model.[11] This can involve measuring changes in a downstream signaling molecule or a physiological parameter that is dependent on the target's activity.[12]

  • Efficacy in Disease Models: The probe's ability to produce a therapeutic effect should be evaluated in a relevant animal model of disease.[13] The selection of an appropriate animal model that accurately mimics the human disease is of utmost importance.[14]

Conclusion: A Multi-Pronged Strategy for Unimpeachable Probe Validation

The validation of a small molecule probe is a comprehensive process that necessitates a combination of in vitro, cellular, and in vivo methodologies.[2] By systematically evaluating a probe's potency, selectivity, target engagement, and cellular activity, researchers can build a strong foundation of evidence to support their findings. The diligent use of appropriate controls and orthogonal validation strategies is crucial for ensuring the scientific rigor of these investigations. This thorough approach to probe validation will not only deepen our understanding of fundamental biological mechanisms but also pave the way for the discovery of novel and impactful therapeutics.

References

  • Determining target engagement in living systems. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Target engagement. (n.d.). The Chemical Probes Portal. Retrieved March 7, 2026, from [Link]

  • Bunnage, M. E., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 313-334. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Pharmacodynamic (PD) Biomarkers. (n.d.). Charles River. Retrieved March 7, 2026, from [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (2017). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PLoS One, 10(4), e0124235. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved March 7, 2026, from [Link]

  • How Diverse Mouse Models Can Drive Drug Discovery Innovation. (2024). Technology Networks. Retrieved March 7, 2026, from [Link]

  • Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. (n.d.). Mesa Labs. Retrieved March 7, 2026, from [Link]

  • Almqvist, H., et al. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 153-164. [Link]

  • Bantscheff, M., et al. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Guidelines for characterization of probes to be used in animals. (n.d.). The Chemical Probes Portal. Retrieved March 7, 2026, from [Link]

  • Target Engagement. (n.d.). Selvita. Retrieved March 7, 2026, from [Link]

  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. Retrieved March 7, 2026, from [Link]

  • Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery, 5(9), 741-754. [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023). YouTube. Retrieved March 7, 2026, from [Link]

  • kinobead competition correlation analysis (kiCCA). (n.d.). Protocols.io. Retrieved March 7, 2026, from [Link]

  • Antolin, A. A., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3147-3156. [Link]

  • In vivo biomarker analysis for drug discovery. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections. Retrieved March 7, 2026, from [Link]

  • van den Berg, A. J. J., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 143(35), 14166-14176. [Link]

  • Is your hit on target? (n.d.). ELRIG. Retrieved March 7, 2026, from [Link]

  • Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Vasta, J. D., & Robers, M. B. (2023). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Methods in Molecular Biology, 2706, 97-124. [Link]

  • Current Advances in CETSA. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Assessing the abuse potential of novel phencyclidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) has introduced a wave of arylcyclohexylamine derivatives—analogs of phencyclidine (PCP) and ketamine—into the recreational market.[1] Compounds such as 3-MeO-PCP , 3-HO-PCP , and 2-FDCK exhibit distinct pharmacological profiles that deviate from the parent compound, necessitating a rigorous, multi-tiered assessment framework.

This guide provides a standardized, objective methodology for evaluating the abuse potential of these derivatives. It moves beyond simple observation, establishing a causal link between receptor affinity, signaling cascades, and behavioral reinforcement.

Part 1: Comparative Pharmacology (In Vitro)

The abuse potential of PCP derivatives is primarily driven by their interaction with the NMDA receptor (PCP-site) and secondary modulation via monoamine transporters (SERT/DAT) or sigma receptors.

Receptor Binding Profiles

The following table aggregates


 values from radioligand binding assays. Lower 

indicates higher affinity. Note the significant increase in NMDA affinity for 3-substituted analogs compared to the parent compound.[2]

Table 1: Comparative Receptor Binding Affinities (


 in nM) 
CompoundNMDA (PCP Site)SERTDAT

Receptor
MOR (

-Opioid)
Abuse Potential Indicators
PCP 59 - 2502,234>10,000>1,000>10,000High dissociative; moderate stimulant.
3-MeO-PCP 20 216>10,00042>10,000Very High . Potent NMDA antagonism + SERT inhibition mimics mania.
3-HO-PCP 30LowLow1939 - 60 High .[3] Unique opioid interaction may enhance euphoria/sedation.
4-MeO-PCP 404>10,000>10,000--Moderate. Lower potency requires higher doses.
2-FDCK ~600*----Moderate. Comparable to Ketamine; rapid onset.
Ketamine 659>10,000>10,000->10,000Moderate-High. Lower potency than PCP but high reinforcing efficacy.

Note: 2-FDCK affinity is estimated based on equipotent behavioral dosage relative to Ketamine.

Mechanism of Action & Signaling

The primary driver of abuse is the disinhibition of glutamatergic projections to the Nucleus Accumbens (NAc), leading to downstream dopamine release.

G PCP_Deriv PCP Derivative (Ligand) NMDAR NMDA Receptor (GABAergic Interneuron) PCP_Deriv->NMDAR Antagonism (PCP Site) Disinhibition Disinhibition of Glutamatergic Pyramidal Neurons NMDAR->Disinhibition Reduces GABA Release VTA VTA Dopamine Neuron Activation Disinhibition->VTA Excitation (Glu) NAc Nucleus Accumbens (DA Release) VTA->NAc Increased DA firing Behavior Reinforcement & Locomotor Sensitization NAc->Behavior Reward Signal

Figure 1: Disinhibition Feedback Loop. NMDA antagonism on inhibitory interneurons leads to a paradoxically excitatory effect on the mesolimbic dopamine system.

Part 2: Behavioral Assessment (In Vivo)

To validate in vitro findings, we employ a "Triad of Assessment" covering subjective effects, reinforcement, and physiological tolerance.

Drug Discrimination (The Gold Standard)

This assay asks the animal: "Does this new drug feel like the training drug (PCP)?" It is the most specific test for classifying subjective effects.

  • Protocol Logic: Rats are trained to press a specific lever (e.g., Left) when given PCP and another (e.g., Right) when given Saline.

  • Performance:

    • 3-MeO-PCP: Fully substitutes for PCP at low doses (ED50 ~ 1.0 mg/kg), indicating an identical subjective "high" but with higher potency.

    • 2-FDCK: Fully substitutes for Ketamine; partial substitution for PCP depending on dose.

    • Interpretation: Full substitution predicts high abuse liability in the existing user base of the training drug.

Self-Administration (Reinforcing Efficacy)

This assay asks: "Will the animal work to obtain this drug?"

  • Fixed Ratio (FR): Measures acquisition. 4-F-PCP and 3-MeO-PCP support self-administration at rates comparable to PCP.

  • Progressive Ratio (PR): Measures motivation (Breakpoint).

    • Data Insight: 4-F-PCP (1.0 mg/kg/infusion) produces breakpoints similar to 4-MeO-PCP but lower than high-dose Cocaine. However, the persistence of responding indicates robust reinforcing properties.

Table 2: Behavioral Efficacy Comparison

AssayMetricPCP3-MeO-PCP2-FDCK4-F-PCP
Locomotor EfficacyHigh (Stereotypy)Very HighModerateHigh
Discrimination SubstitutionTraining DrugFullPartial (PCP) / Full (Ket)Full
Self-Admin BreakpointHighHighModerateModerate-High
CPP PreferenceStrong (Narrow window)StrongStrongStrong

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If the positive control fails, the data for the novel compound must be discarded.

Protocol A: Radioligand Binding (NMDA-PCP Site)

Objective: Determine


 affinity for the intrachannel PCP site.[4]
  • Tissue Preparation: Use rat forebrain membranes or HEK293 cells expressing GluN1/GluN2B subunits.

  • Ligand: [

    
    H]MK-801 (High selectivity) or [
    
    
    
    H]TCP. Specific activity > 20 Ci/mmol.
  • Incubation:

    • Buffer: 5 mM Tris-HCl (pH 7.4). Critical: Must be Glutamate/Glycine free or supplemented with 10

      
      M Glutamate/Glycine to open the channel (MK-801 binds to the open channel).
      
    • Incubate for 2 hours at 25°C to reach equilibrium.

  • Displacement: Use 7-10 concentrations of the novel derivative (

    
     to 
    
    
    
    M).
  • Validation (Control): Run Unlabeled PCP alongside.

    
     must fall within 40-100 nM.
    
  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Intravenous Self-Administration (IVSA)

Objective: Assess reinforcing efficacy under Progressive Ratio (PR).

  • Surgery: Implant chronic indwelling jugular catheter. Allow 7 days recovery.

  • Acquisition (FR1):

    • Chamber contains two levers (Active/Inactive).

    • Light cue accompanies infusion (10 mg/kg 4-F-PCP or analog).

    • Criterion: >10 infusions/session, >80% active lever preference for 3 consecutive days.

  • Progressive Ratio (PR) Test:

    • Increase response requirement exponentially (

      
      ).
      
    • Session ends after 6 hours or 1 hour of inactivity.

  • Validation:

    • Positive Control: Cocaine (0.5 mg/kg/infusion).

    • Negative Control: Saline substitution (extinction burst must occur).

Part 4: Workflow Visualization

The following diagram outlines the logical flow for assessing a novel derivative, ensuring "fail-fast" efficiency.

Workflow Start Novel Derivative Synthesized Binding In Vitro Binding (Ki Determination) Start->Binding Decision1 Ki < 1000nM? Binding->Decision1 Locomotor Locomotor Activity (Open Field) Decision1->Locomotor Yes Discard Low Priority (Low Abuse Potential) Decision1->Discard No Discrim Drug Discrimination (Subjective Effects) Locomotor->Discrim Stimulant Effects Confirmed SelfAdmin Self-Administration (Reinforcement) Discrim->SelfAdmin Substitutes for PCP Report Abuse Potential Profile Generated SelfAdmin->Report Breakpoint Established

Figure 2: Assessment Workflow. A tiered approach prioritizes high-affinity compounds for resource-intensive in vivo testing.

References

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based new psychoactive substances. In Handbook of Experimental Pharmacology. Springer. Link

  • Roth, B. L., et al. (2013).[5] The Ketamine Analogue Methoxetamine and 3-MeO-PCP: Binding Profiles and Abuse Potential. PLOS ONE. Link

  • Morris, H., & Wallach, J. (2014).[3] From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link

  • Gatch, M. B., et al. (2020). Abuse liability profile of three substituted phencyclidine analogs: 3-MeO-PCP, 3-MeO-PCMo, and 4-MeO-PCP. Neuropharmacology. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Mechanistic Toxicology and Hazard Profile

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a specialized bifunctional building block frequently utilized in the synthesis of Targeted Covalent Inhibitors (TCIs) and PROTACs. The molecule features a benzoic acid moiety for solubility and target anchoring, coupled with a piperidine ring bearing a prop-2-enoyl (acryloyl) group.

Causality of Hazard : The acryloyl moiety is an


-unsaturated amide, acting as a potent electrophilic Michael acceptor[1]. In biological systems, this warhead is designed to form irreversible covalent bonds with nucleophilic amino acid residues (predominantly the thiol group of cysteine)[2]. While highly valuable for drug efficacy, this indiscriminate reactivity outside the target pocket makes the raw compound a severe occupational hazard. It is a potential skin sensitizer, respiratory irritant, and suspected reproductive toxin[3]. Consequently, all disposal and handling protocols must be engineered to prevent inhalation of aerosols and dermal exposure[4].

MechanisticTox Acryloyl Acryloyl Warhead (Michael Acceptor) Adduct Covalent Adduct (Irreversible Binding) Acryloyl->Adduct Nucleophile Biological Nucleophiles (e.g., Cysteine -SH) Nucleophile->Adduct Toxicity Cellular Toxicity & Sensitization Adduct->Toxicity

Caption: Mechanistic pathway of acryloyl-induced toxicity via irreversible covalent adduct formation.

Section 2: Step-by-Step Spill Response and Decontamination

Because the compound is typically handled as a dry powder, aerosolization is the primary risk during a spill[1]. Dry sweeping is strictly prohibited, as it suspends reactive electrophiles into the laboratory breathing zone.

Protocol: Powder Spill Decontamination

  • Evacuate & Isolate : If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate area to allow suspended aerosols to settle[5].

  • PPE Donning : Equip double nitrile gloves (change every 2 hours), safety goggles, and a Tyvek sleeve/gown[4].

  • Wet Wiping (Aerosol Prevention) : Dampen absorbent laboratory wipes (e.g., Kimwipes) with water or a 10% isopropanol solution. Gently place the damp wipes over the powder to suppress dust[1].

  • Collection : Wipe inward from the perimeter of the spill. Place all used wipes into a heavy-duty, sealable plastic bag[1].

  • Chemical Decontamination : Wash the affected surface with a mild detergent and water solution to hydrolyze or remove residual traces[4].

  • Waste Tagging : Seal the bag, place it in a rigid secondary container, and tag it immediately as "Hazardous Chemical Waste - Toxic Organic Solid"[3].

Section 3: Waste Segregation and Disposal Procedures

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid cannot be disposed of via sanitary sewer systems or standard municipal trash[6][7]. It must be managed within a Satellite Accumulation Area (SAA) until transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6][8].

Protocol: Routine Laboratory Disposal

  • Solid Waste (Consumables & Unused Powder) :

    • Collect all contaminated gloves, weighing boats, and empty reagent bottles in a rigid, leak-proof container lined with two clear plastic bags[3].

    • Self-Validation: Ensure the lid is securely tightened immediately after adding waste to prevent sublimation or aerosol escape[3].

  • Liquid Waste (Organic Solvents) :

    • If the compound is dissolved in organic solvents (e.g., DMSO, DMF, Methanol), collect the liquid in a high-density polyethylene (HDPE) or glass carboy[9].

    • Causality: Do not mix with strong acids or oxidizing agents, as the acryloyl group can undergo exothermic polymerization[4][5].

  • Aqueous Waste (Buffers) :

    • Aqueous solutions containing the compound must be collected separately from pure organics to optimize TSDF incineration costs and prevent cross-reactivity[10].

  • Labeling & SAA Storage :

    • Attach a completed Hazardous Waste tag before adding the first drop/particle of waste[3].

    • Store the container in a designated SAA, utilizing secondary containment (e.g., a polyethylene tray) to capture potential leaks[8][9].

WasteWorkflow Start Waste Generation: 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid Solid Solid Waste (Powder, PPE, Tips) Start->Solid LiquidOrg Organic Liquid Waste (DMSO, DMF Solutions) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Assay Buffers) Start->LiquidAq ContSolid Rigid Container + Double Plastic Bag Solid->ContSolid ContLiquid HDPE Carboy + Secondary Containment LiquidOrg->ContLiquid LiquidAq->ContLiquid Label Attach Hazardous Waste Tag (Toxic, Reactive Organic) ContSolid->Label ContLiquid->Label SAA Satellite Accumulation Area (Max 1 Year / 55 Gal) Label->SAA TSDF EH&S Pickup & TSDF Incineration SAA->TSDF

Caption: Step-by-step segregation and disposal workflow for acryloyl-containing chemical waste.

Section 4: Quantitative Waste Management Guidelines

Compliance with EPA Subpart K and general RCRA SAA regulations requires strict adherence to accumulation limits and container specifications[8]. The following table synthesizes the quantitative parameters for managing this chemical's waste streams.

Waste Stream CategoryPrimary ContaminantsContainer SpecificationMax Accumulation Limit (SAA)Final Disposal Route
Solid Waste Unused powder, Kimwipes, PPE, empty vialsRigid, leak-proof, double-lined plastic55 gallons (or 1 quart if deemed acute)[8]TSDF Incineration[6]
Organic Liquid Compound + DMSO/DMF/MeOHHDPE or Glass, vented cap, secondary tray1 year, or 3 days after reaching 55 gal limit[8][9]Solvent Incineration[6]
Aqueous Liquid Compound + Biological BuffersHDPE carboy, secondary containment1 year, or 3 days after reaching 55 gal limit[8][9]Aqueous Waste Treatment[6]

Note on Empty Containers: Vials that previously held the pure powder are not considered "RCRA empty" until they have been triple-rinsed with a compatible solvent. The rinsate must be collected as hazardous organic liquid waste, after which the container may be defaced and discarded[6].

References

  • Duke OESO Guidelines for Safe Use of Acrylamide | Duke University | [Link]

  • Hazardous Waste Guidelines - Biological Sciences | UC San Diego | [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University |[Link]

  • Management of Waste - Prudent Practices in the Laboratory | National Institutes of Health (NIH) | [Link]

  • Acrylamide Safety Data | University of Michigan-Dearborn |[Link]

  • Disposal of Chemicals in the Laboratory | Environmental Marketing Services |[Link]

  • Disposal of Acrylamide Waste: Safety Protocol | Studylib |[Link]

  • Laboratory Environmental Sample Disposal Information Document | US EPA | [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA |[Link]

  • Hydrogel Adsorbents for the Removal of Hazardous Pollutants | MDPI | [Link]

Sources

Personal protective equipment for handling 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our advanced laboratory safety and operations series. As a Senior Application Scientist, I frequently consult with drug development professionals who are handling highly reactive intermediates in the design of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs).

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid —more commonly referred to in the literature as 3-(1-acryloylpiperidin-4-yl)benzoic acid—is a bifunctional building block. Structurally, it features a benzoic acid moiety for amide coupling and a prop-2-enoyl (acryloyl) group. This acryloyl group is a potent Michael acceptor designed to form irreversible covalent bonds with nucleophilic residues (typically cysteines) on target proteins[1]. This exact acryloyl-piperidine motif serves as the pharmacophoric warhead in several FDA-approved covalent kinase inhibitors, including Zanubrutinib and Ibrutinib[2][3].

Because its primary function is to act as an electrophile, it poses inherent occupational hazards. To handle this compound safely, we must build a self-validating protocol grounded in the chemical's mechanistic causality.

Causality-Driven Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the compound. You are not just protecting against a generic powder; you are protecting against a targeted alkylating agent.

Table 1: Hazard Causality and Mitigation Strategy

Chemical FeatureBiological Consequence (Hazard)Operational Mitigation
Acryloyl Group (Michael Acceptor) Irreversible alkylation of skin proteins; severe contact dermatitis and sensitization.Impermeable double-gloving; immediate chemical quenching of spills.
Benzoic Acid Moiety Mildly acidic; can cause ocular and mucosal irritation upon contact.Safety goggles/face shield; handling strictly within a Class II Biosafety Cabinet or Fume Hood.
Dry Powder Form Aerosolization during weighing leads to inhalation of reactive electrophiles.Anti-static tools; HEPA-filtered enclosures; respiratory protection if outside hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The reactivity of the acrylamide warhead dictates a stringent, multi-layered defense system.

Table 2: Required PPE by Operational Scale

PPE CategoryMilligram Scale (<50 mg, Analytical)Gram Scale (>50 mg, Preparative)Causality / Rationale
Hand Protection Double Nitrile gloves (min 4 mil).Inner: Nitrile (4 mil). Outer: Butyl rubber or extended-cuff Nitrile (8 mil).Acrylamides can permeate thin latex/nitrile over time. Double gloving ensures a sacrificial outer layer if contaminated.
Eye/Face ANSI Z87.1 Safety Goggles.Safety Goggles + Full Face Shield.Prevents micro-particulate ingress into the ocular mucosa.
Body Flame-retardant lab coat, fully buttoned.Tyvek® disposable sleeves over a fluid-resistant lab coat.Prevents accumulation of reactive dust on reusable clothing.
Respiratory Fume hood (Face velocity >0.5 m/s).N95/P100 particulate respirator + Fume hood.Mitigates inhalation of aerosolized Michael acceptors during bulk transfer.

Operational Workflow & Handling Protocol

Every step in handling 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid must minimize aerosol generation and solvent-mediated skin penetration.

Step-by-Step Methodology:

  • Preparation: Verify fume hood face velocity is optimal (>0.5 m/s). Line the workspace with disposable, absorbent, plastic-backed bench paper.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: Fine powders of benzoic acid derivatives hold static charges, causing them to "jump" and aerosolize, increasing inhalation risk.

  • Weighing: Tare the anti-static boat. Carefully transfer the solid using a micro-spatula. Close the source bottle immediately to minimize ambient exposure.

  • Solubilization: Transfer the solid to a vial. Add the required solvent (typically DMSO or DMF for this class of compounds) slowly down the side of the vial to prevent dust kick-up. Cap the vial before vortexing. Critical Warning: DMSO rapidly penetrates the skin and will carry the covalent modifier directly into your bloodstream. Never handle DMSO solutions of this compound outside the hood.

  • Transfer: Use Luer-lock syringes for transferring the dissolved intermediate to the reaction vessel to prevent pressure-induced needle detachment and subsequent splashing.

HandlingWorkflow A 1. Environmental Prep Verify Hood & Anti-Static Tools B 2. Solid Handling Weigh in Enclosure (N95 + Double Gloves) A->B C 3. Solubilization Add DMSO/DMF (Seal Before Agitation) B->C D 4. Closed Transfer Use Luer-Lock Syringes for Reaction Setup C->D E 5. Decontamination Quench Surfaces with Nucleophilic Wash D->E

Procedural workflow for the safe handling and containment of reactive acrylamide intermediates.

Spill Response & Chemical Deactivation Plan

If a spill occurs, physical wiping is insufficient. You must chemically deactivate the electrophilic acryloyl group to prevent long-term exposure risks to lab personnel.

The Causality of Deactivation: We exploit the very mechanism the drug uses to bind to biological targets: the Thiol-Michael addition. By flooding the spill with a cheap, non-toxic thiol (like L-cysteine), we force the reactive acrylamide to form a stable, non-toxic thioether adduct.

Step-by-Step Decontamination:

  • Isolate: Alert nearby personnel and lower the fume hood sash.

  • Absorb: For liquid spills, cover with absorbent pads. For powder spills, gently cover with paper towels dampened with water (do not use DMSO, as it increases skin-penetration risk).

  • Quench: Spray the area with a freshly prepared 1% (w/v) L-cysteine or sodium bisulfite solution in water/ethanol. Let it sit for 15 minutes to ensure complete Michael addition.

  • Clean: Wipe up the quenched mixture. Wash the area thoroughly with standard laboratory detergent and water.

Deactivation A Acryloyl Intermediate (Reactive Electrophile) B 1% L-Cysteine Wash (Nucleophilic Attack) A->B Thiol-Michael Addition C Thioether Adduct (Deactivated/Stable) B->C D Hazardous Waste (Incineration) C->D

Thiol-Michael addition pathway for the chemical deactivation of acryloyl-containing waste.

Disposal and Waste Segregation

Proper logistical routing of waste prevents accidental cross-reactivity in the waste stream.

  • Solid Waste: All contaminated weighing boats, pipette tips, and gloves must be placed in a designated, sealed solid hazardous waste container. Do not mix with general biohazard waste.

  • Liquid Waste: Solutions containing 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid must be collected in dedicated organic waste carboys. Label explicitly as containing "Reactive Acrylamides / Covalent Modifiers."

  • Final Destruction: Ensure your EHS department routes this specific waste stream for high-temperature incineration, which completely destroys the piperidine and benzoic acid rings, preventing environmental contamination.

References

  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC - NIH Source: nih.gov URL:[Link]

  • Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem - NIH Source: nih.gov URL:[Link]

  • WO 2021/259732 A1 - Multi-Component Compounds Comprising Zanubrutinib Source: googleapis.com (WIPO) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.